3-Ethylquinoline-4-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-ethylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-2-8-7-13-10-6-4-3-5-9(10)11(8)12(14)15/h3-7H,2H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNJFRIPRWNVLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2N=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00281392 | |
| Record name | 3-Ethylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00281392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1873-52-5 | |
| Record name | NSC21505 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21505 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Ethylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00281392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Quinoline-4-Carboxylic Acid Scaffold: A Legacy of Discovery from Gout to Gram-Negative Bacteria
An In-depth Technical Guide on the Discovery and History of a Privileged Medicinal Chemistry Core
Introduction
The quinoline-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, serving as the foundational structure for a multitude of therapeutic agents.[1] Its journey, from an early 20th-century treatment for gout to the backbone of a critical class of modern antibiotics, is a compelling narrative of serendipitous discovery, rational design, and synthetic innovation. This technical guide provides a comprehensive exploration of the historical milestones, pivotal discoveries, and the synthetic evolution of quinoline-4-carboxylic acid derivatives. It is intended for researchers, scientists, and drug development professionals, offering not just a historical account, but also insights into the chemical logic and experimental causality that have cemented this scaffold's importance in the pharmacopeia.
The Dawn of the Scaffold: Cinchophen and Early Synthesis
The story of quinoline derivatives begins with the isolation of quinoline from coal tar in the 1830s.[2] However, the targeted synthesis of its functionally significant derivatives, specifically the quinoline-4-carboxylic acids, truly ignited their journey in medicinal chemistry.[2] One of the earliest and most notable examples is Cinchophen (2-phenylquinoline-4-carboxylic acid).
First synthesized in 1887 by Doebner and Gieskel, Cinchophen was commercially introduced in 1908 as a treatment for gout.[3] Its synthesis was a landmark achievement, showcasing a practical method to access this important chemical class. The primary route to Cinchophen and its analogs was the Doebner reaction .[2]
The Doebner Reaction: A Foundational Synthesis
The Doebner reaction provides a direct route to quinoline-4-carboxylic acid derivatives from the reaction of an aniline, an aldehyde, and pyruvic acid.[2][4]
Conceptual Workflow of the Doebner Reaction
Caption: General workflow of the Doebner reaction.
Experimental Protocol: Synthesis of Cinchophen via the Doebner Reaction
This protocol is a representative example of the classical Doebner synthesis for Cinchophen.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve pyruvic acid (1.0 eq) and benzaldehyde (1.0 eq) in absolute ethanol.[5]
-
Addition of Aniline: Heat the mixture to boiling on a water bath. Slowly, over a period of approximately one hour, add a solution of aniline (1.0 eq) in absolute ethanol with frequent shaking.
-
Reflux: Once the addition is complete, reflux the reaction mixture for a minimum of 3 hours.
-
Isolation of Crude Product: Allow the mixture to cool and stand overnight. The crude Cinchophen will precipitate from the solution.
-
Purification: Collect the precipitate by filtration and wash with cold ethanol. The crude product can be further purified by recrystallization from hot ethanol to yield pale yellow needles.[6]
While effective, Cinchophen's use in humans was largely discontinued in the 1930s due to findings of severe liver damage.[3] Despite its toxicity, the discovery and synthesis of Cinchophen were crucial in establishing the quinoline-4-carboxylic acid scaffold as a viable pharmacophore and paved the way for future discoveries.
A Serendipitous Turn: The Birth of Quinolone Antibiotics
The next major chapter in the history of quinoline-4-carboxylic acids began not with a direct search for new drugs based on this scaffold, but as an accidental discovery during the development of antimalarials. In the late 1950s, while attempting to synthesize the antimalarial drug chloroquine, researchers at the Sterling-Winthrop Research Institute isolated a byproduct: 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid.[7] This compound exhibited modest antibacterial activity, which spurred further investigation into related structures.[7]
This line of research led to the discovery of nalidixic acid in 1962 by George Lesher and his colleagues.[8][9] Although technically a naphthyridine derivative, nalidixic acid is considered the first clinically significant quinolone antibiotic and the progenitor of the entire class.[9] It was introduced for the treatment of urinary tract infections in 1967.[9]
The Mechanism of Action: A New Antibacterial Target
The discovery of nalidixic acid introduced a novel mechanism of antibacterial action. Quinolones were found to inhibit bacterial DNA synthesis by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[10] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.[11] By binding to the enzyme-DNA complex, quinolones stabilize the cleaved DNA strands, leading to double-strand breaks and ultimately bacterial cell death.[12]
Mechanism of Quinolone Action
Caption: Quinolones trap bacterial topoisomerases on DNA, leading to cell death.
The Fluoroquinolone Revolution: Expanding the Spectrum
While nalidixic acid was a significant breakthrough, its spectrum of activity was largely limited to Gram-negative bacteria, and it suffered from modest potency and rapid development of resistance. The true potential of this class was unlocked with the advent of the fluoroquinolones in the 1970s and 1980s.[9] The key structural modifications were the addition of a fluorine atom at the C6 position and a piperazine ring (or other cyclic amine) at the C7 position of the quinolone nucleus.
These modifications led to a dramatic improvement in antibacterial potency and a broader spectrum of activity, encompassing both Gram-negative and Gram-positive bacteria.[13] Norfloxacin was the first of this new generation, followed by highly successful drugs like ciprofloxacin and levofloxacin.
Generations of Quinolones
The evolution of quinolones is often categorized into generations, each representing an expansion in spectrum and improvement in pharmacokinetic properties.
| Generation | Key Characteristics & Examples |
| First | Narrow spectrum (mainly Gram-negative), used for UTIs. Examples: Nalidixic acid, Cinoxacin.[13] |
| Second | Expanded Gram-negative activity, some Gram-positive and atypical coverage. Examples: Ciprofloxacin, Norfloxacin, Ofloxacin. |
| Third | Further enhanced activity against Gram-positive bacteria, particularly Streptococcus pneumoniae. Examples: Levofloxacin, Gatifloxacin. |
| Fourth | Broad-spectrum activity including anaerobic coverage. Examples: Moxifloxacin, Trovafloxacin. |
Foundational Synthetic Methodologies for the Quinolone Core
Beyond the Doebner reaction, several other classical named reactions have been instrumental in the synthesis of the quinoline-4-carboxylic acid core and its derivatives.
The Pfitzinger Reaction
First reported by Wilhelm Pfitzinger in 1886, this reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base to yield substituted quinoline-4-carboxylic acids.[10][14]
Experimental Protocol: General Pfitzinger Synthesis of a Quinoline-4-Carboxylic Acid
-
Preparation of Isatin Salt: In a suitable flask, dissolve isatin (1.0 eq) in an aqueous or alcoholic solution of a strong base, such as potassium hydroxide (3.0 eq), and stir for 30-60 minutes to facilitate the ring-opening to the isatoic acid salt.[12]
-
Addition of Carbonyl Compound: To this mixture, add the carbonyl compound (e.g., a ketone with an α-methylene group) (1.0-1.2 eq).[12]
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 4-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[12]
-
Work-up and Isolation: After cooling, remove the solvent under reduced pressure. Dissolve the residue in water and wash with a non-polar solvent (e.g., diethyl ether) to remove unreacted carbonyl compound.[12]
-
Precipitation: Acidify the aqueous layer with an acid (e.g., acetic acid or hydrochloric acid) to precipitate the quinoline-4-carboxylic acid product.[10]
-
Purification: Collect the solid by filtration, wash with cold water, and dry. The product can be further purified by recrystallization.[10]
The Gould-Jacobs Reaction
Reported in 1939, the Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinolines, which can be further derivatized.[1] The reaction begins with the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization.[1][15] Subsequent hydrolysis and decarboxylation yield the 4-hydroxyquinoline, which is tautomeric with the 4-quinolone.[16]
Gould-Jacobs Reaction Workflow
Caption: Stepwise progression of the Gould-Jacobs reaction.
Conclusion
The history of quinoline-4-carboxylic acids is a testament to the dynamic and often unpredictable nature of drug discovery. From the calculated synthesis of Cinchophen to the serendipitous discovery of the quinolone antibiotics, this chemical scaffold has repeatedly proven its value. The classical synthetic routes, such as the Doebner, Pfitzinger, and Gould-Jacobs reactions, remain fundamental tools in the arsenal of the medicinal chemist. Understanding this rich history—the triumphs, the setbacks, and the underlying chemical principles—provides invaluable context for today's researchers as they continue to build upon this remarkable legacy, designing the next generation of therapeutics based on this privileged core.
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Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”. Journal of Medicinal Chemistry. [Link]
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The chronology of the quinolones (1949 to the present). ResearchGate. [Link]
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The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy. [Link]
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The history of quinolones. ResearchGate. [Link]
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Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]
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A Simple One-Pot Synthesis of Quinoline-4-carboxylic Acid Derivatives by Pfitzinger Reaction of Isatin with Ketones in Water. ResearchGate. [Link]
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Quinoline. Wikipedia. [Link]
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Organic Chemistry - Gould-Jacobs Reaction Mechanism. YouTube. [Link]
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Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]
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Synthesis and Biological Evaluation of Schiff Bases of Cinchophen as Antimicrobial Agents. CiteSeerX. [Link]
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SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
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Methodological & Application
The Doebner Reaction: A Modern Guide to the Synthesis of Quinoline-4-Carboxylic Acids for Drug Discovery
Introduction: The Enduring Relevance of the Quinoline Scaffold
The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic bioactive molecules.[1] Quinoline-4-carboxylic acids, in particular, represent a privileged scaffold in drug discovery, exhibiting a wide array of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][3] Their significance is underscored by their role in the development of targeted therapies, such as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a key oncogenic pathway frequently dysregulated in various cancers.[2][4]
The Doebner reaction, a three-component condensation of an aniline, an aldehyde, and pyruvic acid, has been a classical and straightforward method for synthesizing these valuable compounds since its discovery by Oscar Doebner in 1887.[5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the mechanistic underpinnings and practical application of the Doebner reaction, with a focus on a modern, robust protocol suitable for the synthesis of diverse quinoline-4-carboxylic acid derivatives.
Mechanistic Insights: The Chemistry Behind the Transformation
The precise mechanism of the Doebner reaction has been a subject of study, with two primary pathways proposed.[7] Both pathways converge on a key intermediate, but differ in the initial steps. The overall transformation involves a series of condensation, cyclization, and oxidation steps to yield the final aromatic quinoline product.
Proposed Mechanistic Pathway:
-
Formation of an Electrophile: The reaction can initiate via two routes:
-
Route A (Schiff Base Formation): The aniline and aldehyde undergo condensation to form an N-arylimine (Schiff base). This is a common initial step in many multicomponent reactions involving anilines and aldehydes.[5]
-
Route B (Aldol Condensation): The enol form of pyruvic acid undergoes an aldol-type condensation with the aldehyde to form a β,γ-unsaturated α-keto acid.[7]
-
-
Key C-C Bond Formation: The enol of pyruvic acid then acts as a nucleophile, attacking the electrophilic imine (from Route A) or undergoing a Michael addition with the aniline followed by cyclization (if Route B is considered).[7][8] This step forms the crucial carbon-carbon bond that begins to construct the quinoline core.
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular electrophilic aromatic substitution, where the newly formed side chain cyclizes onto the aniline ring.[5]
-
Dehydration and Aromatization: The dihydroquinoline intermediate then undergoes dehydration and oxidation to yield the stable, aromatic quinoline-4-carboxylic acid. In what is known as the Doebner hydrogen-transfer modification, the imine formed from a second molecule of aniline and aldehyde can serve as the oxidizing agent.[2][5]
The following diagram illustrates a plausible mechanistic pathway for the Doebner reaction:
Caption: STAT3 signaling and inhibition by a quinoline derivative.
Experimental Protocols: A Modernized Doebner Hydrogen-Transfer Reaction
The classical Doebner reaction often provides low yields, especially with anilines bearing electron-withdrawing groups, which are common in modern drug candidates. [5]The following protocol is a modified Doebner hydrogen-transfer reaction that has been shown to be effective for a broad range of substrates, including electron-deficient anilines. [2][9]
General Experimental Workflow
The one-pot, three-component synthesis follows a straightforward workflow:
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Application Notes & Protocols: Development of 3-Ethylquinoline-4-carboxylic Acid as a Novel Anti-inflammatory Agent
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anti-inflammatory properties.[1][2] Specifically, quinoline-4-carboxylic acids have been identified as promising candidates for the development of new anti-inflammatory drugs, potentially acting through mechanisms like cyclooxygenase (COX) inhibition or modulation of key inflammatory signaling pathways.[3][4] This document provides a comprehensive guide for researchers on the synthesis, characterization, and evaluation of a novel derivative, 3-Ethylquinoline-4-carboxylic acid, as a potential anti-inflammatory agent. We present detailed protocols for its synthesis via a modified Gould-Jacobs reaction, its in vitro evaluation using a lipopolysaccharide (LPS)-stimulated macrophage model, and its in vivo assessment in a carrageenan-induced paw edema model. The described workflow provides a robust framework for the preliminary development and validation of this and similar compounds.
Introduction and Rationale
Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. A central signaling pathway driving inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.[5][6] Upon stimulation by inflammatory triggers like bacterial lipopolysaccharide (LPS), the NF-κB transcription factor translocates to the nucleus, inducing the expression of a host of pro-inflammatory genes.[7][8] These genes encode for cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which produce inflammatory mediators.[9]
Quinoline derivatives have emerged as potent modulators of these inflammatory processes.[1][3] The carboxylic acid moiety at the 4-position is often crucial for activity, suggesting a specific binding interaction with target proteins.[3] This guide focuses on 3-Ethylquinoline-4-carboxylic acid, a novel analogue, to explore how substitution at the 3-position influences anti-inflammatory efficacy. We hypothesize that this compound will inhibit the production of key inflammatory mediators in macrophages by suppressing the NF-κB signaling pathway.
To systematically evaluate this hypothesis, we outline a multi-stage experimental plan.
Experimental Workflow Overview
The development and validation process for 3-Ethylquinoline-4-carboxylic acid is structured as a three-phase workflow: Synthesis & Characterization, In Vitro Screening, and In Vivo Validation. This ensures that the compound is pure and well-defined before proceeding to more complex biological assays.
Caption: Overall drug discovery workflow for the target compound.
Synthesis and Characterization
The synthesis of the quinoline core is efficiently achieved using the Gould-Jacobs reaction, which involves the condensation of an aniline with an appropriate malonic ester derivative, followed by thermal cyclization.[10][11][12] This method is versatile and allows for the introduction of various substituents onto the quinoline ring.
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Protocol 3.2: LPS-Stimulated Macrophage Assay
-
Rationale: RAW 264.7 murine macrophages are a standard cell line for studying inflammation. [13]Stimulation with LPS robustly induces the production of inflammatory mediators. [9][14]By measuring the levels of nitric oxide (NO), TNF-α, and IL-6, we can quantify the anti-inflammatory activity of our test compound. An initial cytotoxicity assay is crucial to ensure that the observed effects are not due to cell death.
-
Materials:
-
RAW 264.7 cells
-
DMEM medium with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
3-Ethylquinoline-4-carboxylic acid (dissolved in DMSO, then diluted in media)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Griess Reagent
-
ELISA kits for mouse TNF-α and IL-6
-
-
Procedure:
-
Cell Culture: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of 3-Ethylquinoline-4-carboxylic acid (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).
-
Inflammatory Stimulus: Add LPS (1 µg/mL) to all wells except the negative control group. Incubate for 24 hours. [14] 4. Cytotoxicity Assessment (MTT Assay):
-
In a parallel plate, after the 24-hour incubation, add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure absorbance at 570 nm. Cell viability should be >90% for valid anti-inflammatory results.
-
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Mix with 50 µL of Griess Reagent.
-
After 10 minutes, measure absorbance at 540 nm. Calculate NO concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Collect the remaining supernatant.
-
Measure the concentrations of TNF-α and IL-6 using commercial ELISA kits according to the manufacturer's instructions. [15]
-
-
Expected Data and Interpretation
The compound's activity will be quantified by its IC₅₀ value—the concentration required to inhibit the production of an inflammatory mediator by 50%.
| Mediator | Vehicle + LPS | Compound (10 µM) + LPS | Compound (50 µM) + LPS | Expected IC₅₀ |
| NO (µM) | 35 ± 4 | 20 ± 3 | 8 ± 2 | ~25 µM |
| TNF-α (pg/mL) | 2500 ± 300 | 1400 ± 200 | 500 ± 100 | ~20 µM |
| IL-6 (pg/mL) | 1800 ± 250 | 1000 ± 150 | 400 ± 80 | ~22 µM |
| Cell Viability (%) | 100% | >95% | >90% | >100 µM |
| Table 2: Representative Hypothetical Data from In Vitro Assays. |
A dose-dependent reduction in NO, TNF-α, and IL-6, with minimal cytotoxicity, would indicate specific anti-inflammatory activity.
In Vivo Efficacy Assessment
Protocol 4.1: Carrageenan-Induced Paw Edema in Rats
-
Rationale: The carrageenan-induced paw edema model is a classic, highly reproducible assay for evaluating the efficacy of acute anti-inflammatory agents. [16][17]Carrageenan injection triggers a localized inflammatory response characterized by fluid accumulation (edema). [18]The ability of a test compound to reduce this swelling is a strong indicator of its potential therapeutic utility.
-
Materials:
-
Male Wistar rats (180-200 g)
-
1% Carrageenan solution in sterile saline
-
3-Ethylquinoline-4-carboxylic acid
-
Vehicle (e.g., 0.5% Carboxymethylcellulose)
-
Positive control: Indomethacin (10 mg/kg)
-
Plethysmometer
-
-
Procedure:
-
Animal Acclimatization & Grouping: Acclimatize animals for at least one week. Randomly divide them into groups (n=6 per group):
-
Group I: Vehicle Control
-
Group II: Positive Control (Indomethacin, 10 mg/kg, p.o.)
-
Group III: Test Compound (e.g., 25 mg/kg, p.o.)
-
Group IV: Test Compound (e.g., 50 mg/kg, p.o.)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀). [16] 3. Compound Administration: Administer the vehicle, indomethacin, or test compound orally (p.o.) via gavage.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw. [19] 5. Edema Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection. [18] 6. Data Analysis:
-
Calculate the edema volume at each time point: Edema = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
-
Expected Results
The test compound is expected to show a dose-dependent reduction in paw edema, particularly in the later phase of the inflammatory response (3-5 hours), which is associated with prostaglandin synthesis and neutrophil infiltration. A significant reduction in paw volume compared to the vehicle control group would confirm the compound's in vivo anti-inflammatory activity.
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Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. Available at: [Link]
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Wikipedia. (n.d.). Gould–Jacobs reaction. Wikipedia. Available at: [Link]
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Oeckinghaus, A., & Ghosh, S. (2009). The nuclear factor-κB (NF-κB) signaling pathway in inflammation. Cold Spring Harbor Perspectives in Biology, 1(4), a000165. Available at: [Link]
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Shih, R. H., et al. (2015). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Molecular Neuroscience, 8, 77. Available at: [Link]
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Lawrence, T. (2009). The nuclear factor NF-kappaB pathway in inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. Available at: [Link]
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Barlocco, D., et al. (2000). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 5(1), 1-2. Available at: [Link]
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Kumar, S., et al. (2014). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research, 5(4), 1147-1157. Available at: [Link]
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PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. PUR-FORM. Available at: [Link]
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Navarrete-Vázquez, G., et al. (2007). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 12(11), 2459-2468. Available at: [Link]
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Kumar, A., et al. (2013). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. Current Medicinal Chemistry, 20(27), 3366-3380. Available at: [Link]
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Creative Biolabs. (n.d.). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. Available at: [Link]
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Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Available at: [Link]
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Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. Available at: [Link]
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Sun, P., et al. (2025). Discovery, synthesis, and biological mechanism evaluation of novel quinoline derivatives as potent NLRP3 inhibitors. European Journal of Medicinal Chemistry, 283, 117466. Available at: [Link]
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Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. Methods in Molecular Biology, 225, 115-121. Available at: [Link]
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Zhang, S. S., et al. (2021). Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives. Mini-Reviews in Medicinal Chemistry, 21(16), 2261-2275. Available at: [Link]
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Asati, V., et al. (2023). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. ResearchGate. Available at: [Link]
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Al-Ostath, O., et al. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 27(19), 6563. Available at: [Link]
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Jo, E., et al. (2017). Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. Molecules, 22(10), 1636. Available at: [Link]
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Wu, H., et al. (2016). Evaluation of In Vitro Anti-Inflammatory Activities and Protective Effect of Fermented Preparations of Rhizoma Atractylodis Macrocephalae on Intestinal Barrier Function against Lipopolysaccharide Insult. Evidence-Based Complementary and Alternative Medicine, 2016, 8923403. Available at: [Link]
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Shin, J. S., et al. (2022). In vitro and in vivo Experimental Investigation of Anti-Inflammatory Effects of Peucedanum japonicum Aqueous Extract by Suppressing the LPS-Induced NF-κB/MAPK JNK Pathways. Journal of Inflammation Research, 15, 5945-5959. Available at: [Link]
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Jantan, I., et al. (2023). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. Antioxidants, 12(6), 1183. Available at: [Link]
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Trevaskis, N. L., et al. (2016). In vitro Modulation of the LPS-Induced Proinflammatory Profile of Hepatocytes and Macrophages- Approaches for Intervention in Obesity?. Journal of Clinical & Cellular Immunology, 7(3), 425. Available at: [Link]
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Orito, K., et al. (2003). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 68(19), 7493-7495. Available at: [Link]
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Lahna, O., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry, 21(2). Available at: [Link]
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Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Available at: [Link]
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He, L., et al. (2022). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters, 13(1), 114-121. Available at: [Link]
- CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative. (2013). Google Patents.
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Application Notes and Protocols for the Large-Scale Synthesis of 2-Methyl-3-Ethylquinoline-4-Carboxylic Acid
Abstract
This comprehensive guide provides a detailed protocol for the large-scale synthesis of 2-methyl-3-ethylquinoline-4-carboxylic acid, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The synthesis is based on the robust and well-established Pfitzinger reaction, which offers an efficient route to quinoline-4-carboxylic acids from readily available starting materials. This document outlines the reaction mechanism, provides a step-by-step protocol suitable for industrial application, discusses process optimization and safety considerations, and includes detailed diagrams and data tables to support researchers, scientists, and drug development professionals in their synthetic endeavors.
Introduction: The Significance of the Quinoline Core
Quinoline and its derivatives are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[1][2] Specifically, the quinoline-4-carboxylic acid motif is a key pharmacophore in various established drugs and serves as a crucial intermediate for the synthesis of more complex molecules.[3][4] The introduction of alkyl substituents, such as a methyl group at the C2 position and an ethyl group at the C3 position, allows for the fine-tuning of the molecule's physicochemical properties, influencing its potency, selectivity, and pharmacokinetic profile.
This application note focuses on the large-scale synthesis of 2-methyl-3-ethylquinoline-4-carboxylic acid, leveraging the Pfitzinger reaction for its reliability and scalability.
Synthetic Strategy: The Pfitzinger Reaction
The Pfitzinger reaction, first described in 1886, is a cornerstone of heterocyclic chemistry for the synthesis of quinoline-4-carboxylic acids.[5][6] The reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound possessing an α-methylene group, conducted in the presence of a strong base.[3][7]
For the synthesis of the target molecule, 2-methyl-3-ethylquinoline-4-carboxylic acid, the selected precursors are isatin and 3-pentanone (diethyl ketone). The rationale for this choice is based on the established mechanism of the Pfitzinger reaction:
-
Isatin serves as the source of the aniline fragment and the eventual carboxylic acid group at the C4 position.
-
3-Pentanone , an unsymmetrical ketone, provides the necessary carbon atoms to form the pyridine ring of the quinoline system. The reaction proceeds via the enamine formed from one of the α-methylene groups, leading to the desired 2-methyl and 3-ethyl substitution pattern on the resulting quinoline ring.
The overall transformation is a robust and high-yielding process, making it suitable for large-scale production.
Reaction Mechanism
The Pfitzinger reaction proceeds through several distinct steps:
-
Base-Catalyzed Ring Opening of Isatin: The reaction is initiated by the hydrolysis of the amide bond in isatin by a strong base, typically potassium hydroxide (KOH), to form the potassium salt of isatinic acid (a keto-acid).[5][7]
-
Condensation and Imine Formation: The carbonyl group of 3-pentanone reacts with the aniline moiety of the opened isatin to form an imine intermediate.
-
Tautomerization: The imine tautomerizes to the more stable enamine.
-
Intramolecular Cyclization and Dehydration: The enamine undergoes an intramolecular cyclization, followed by dehydration, to yield the final aromatic quinoline-4-carboxylic acid.[5][7]
Caption: Pfitzinger reaction mechanism.
Large-Scale Synthesis Protocol
This protocol is designed for a nominal 1 kg batch size of the final product, with reagent quantities adjusted accordingly. All operations should be conducted in a well-ventilated fume hood or a designated chemical production area, adhering to all safety precautions.
Materials and Equipment
| Reagent/Material | CAS No. | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) |
| Isatin | 91-56-5 | 147.13 | 0.75 | 5.10 |
| 3-Pentanone (Diethyl Ketone) | 96-22-0 | 86.13 | 0.53 | 6.15 |
| Potassium Hydroxide (KOH) | 1310-58-3 | 56.11 | 0.86 | 15.3 |
| Ethanol (95%) | 64-17-5 | - | 7.5 L | - |
| Water (Deionized) | 7732-18-5 | - | As needed | - |
| Acetic Acid (Glacial) | 64-19-7 | - | As needed | - |
| Diethyl Ether | 60-29-7 | - | As needed | - |
Equipment:
-
20 L glass reactor with overhead stirrer, reflux condenser, and temperature probe
-
Heating/cooling mantle
-
Large filtration apparatus (e.g., Nutsche filter)
-
Drying oven
-
Personal Protective Equipment (PPE): safety goggles, face shield, chemical-resistant gloves, lab coat, respiratory protection.
Experimental Procedure
Caption: Experimental workflow for synthesis.
-
Preparation of the Basic Solution: In a 20 L reactor, add 7.5 L of 95% ethanol and 0.75 L of deionized water. Carefully and slowly add 0.86 kg (15.3 mol) of potassium hydroxide pellets while stirring. The dissolution is exothermic; ensure the temperature is controlled.
-
Formation of Isatinic Acid Salt: To the stirred basic solution, add 0.75 kg (5.10 mol) of isatin powder. Stir the mixture at room temperature for approximately 1 hour. The color of the solution should change from purple to brown, indicating the ring opening of isatin to its potassium salt.[3]
-
Addition of the Carbonyl Compound: Slowly add 0.53 kg (6.15 mol) of 3-pentanone to the reaction mixture.
-
Reaction at Reflux: Heat the reaction mixture to reflux (approximately 79°C) and maintain this temperature for 24 hours with continuous stirring.[3][8]
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of isatin.
-
Work-up - Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Reduce the volume of the solvent using a rotary evaporator or by distillation.
-
Aqueous Dissolution: To the residue, add approximately 10 L of deionized water to dissolve the potassium salt of the product.
-
Extraction of Impurities: Transfer the aqueous solution to a large separatory funnel and extract with diethyl ether (2 x 2 L) to remove any unreacted 3-pentanone and other neutral impurities.[3]
-
Precipitation of the Product: Cool the aqueous layer in an ice bath. Slowly add glacial acetic acid with stirring until the pH of the solution reaches 4-5. A precipitate of 2-methyl-3-ethylquinoline-4-carboxylic acid will form.[3]
-
Isolation and Drying: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water (3 x 1 L) to remove any residual salts. Dry the product in a vacuum oven at 60-70°C to a constant weight.
-
Purification (Optional): If required, the crude product can be further purified by recrystallization from an ethanol/water mixture to achieve higher purity.
Process Optimization and Troubleshooting
| Parameter | Recommendation | Rationale |
| Base Concentration | A high concentration of KOH is crucial for the initial ring opening of isatin. | Ensures complete and rapid formation of the isatinic acid salt, which is the reactive intermediate.[9] |
| Reaction Time | 24 hours at reflux is a standard starting point. However, reaction time should be optimized by monitoring with TLC. | Insufficient time leads to incomplete conversion. Excessively long times can lead to the formation of byproducts and degradation, potentially resulting in tar formation.[9] |
| Temperature | Reflux temperature provides the necessary activation energy for the condensation and cyclization steps. | Higher temperatures can accelerate the reaction but may also increase the rate of side reactions.[9] |
| Acidification | Slow, controlled addition of acid during precipitation is important. | Rapid addition can lead to the formation of smaller, harder-to-filter particles and potential co-precipitation of impurities. |
| Troubleshooting | Low Yield: May result from incomplete isatin ring opening or slow reaction of the ketone. Consider increasing the initial stirring time with the base or using a slight excess of 3-pentanone.[9] | Driving the equilibrium towards product formation. |
| Tarry Product: Can be caused by side reactions from prolonged heating. Optimize reaction time and ensure efficient removal of neutral impurities before acidification. | Minimizes degradation pathways. |
Safety and Handling for Large-Scale Synthesis
The large-scale synthesis of 2-methyl-3-ethylquinoline-4-carboxylic acid involves the use of hazardous materials and requires strict adherence to safety protocols.
-
Potassium Hydroxide (KOH): A highly corrosive and caustic material that can cause severe skin and eye burns.[9][10] It is also harmful if swallowed.
-
Handling: Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield. Handle in a well-ventilated area. When preparing solutions, always add KOH to water slowly, never the other way around, to control the exothermic reaction.
-
First Aid: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. For eye contact, rinse immediately with plenty of water for at least 15 minutes and seek immediate medical attention. If swallowed, rinse mouth and do NOT induce vomiting; seek immediate medical attention.[9][10]
-
-
3-Pentanone (Diethyl Ketone): A highly flammable liquid and vapor.[3][7] It can cause respiratory irritation, drowsiness, and dizziness.
-
Handling: Keep away from heat, sparks, open flames, and other ignition sources. Use in an explosion-proof, well-ventilated area. Ground all equipment to prevent static discharge. Wear protective gloves and eye protection.[7]
-
First Aid: If inhaled, move the person to fresh air. If on skin, rinse with water. In case of eye contact, rinse cautiously with water for several minutes.[7]
-
-
Isatin: May cause skin and eye irritation.
-
Handling: Avoid generating dust. Use in a well-ventilated area and wear standard PPE.
-
First Aid: In case of contact, wash the affected area with soap and water.
-
-
General Precautions: All personnel involved in the synthesis must be thoroughly trained in handling these chemicals. An emergency shower and eyewash station must be readily accessible. A written risk assessment should be conducted before commencing any large-scale production.
Conclusion
The Pfitzinger reaction provides a robust and scalable method for the synthesis of 2-methyl-3-ethylquinoline-4-carboxylic acid. By carefully controlling reaction parameters and adhering to strict safety protocols, this valuable chemical intermediate can be produced in high yield and purity on a large scale. This application note serves as a comprehensive guide for professionals in the field, enabling the efficient production of this important quinoline derivative for applications in drug discovery and development.
References
- Benchchem. (n.d.). optimizing conditions for the Pfitzinger reaction with 2,3-Dioxoindoline-5-carbonitrile.
-
Wikipedia. (2023). Pfitzinger reaction. Retrieved from [Link]
-
Scribd. (n.d.). The Pfitzinger Reaction. (Review) | PDF | Ketone | Hydroxide. Retrieved from [Link]
- Benchchem. (n.d.). Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis.
- American Chemical Society. (n.d.). Utilization of Alkoxy Ketones in the Synthesis of Quinolines by the Pfitzinger Reaction. II1.
-
ResearchGate. (n.d.). Optimization of reaction conditions | Download Table. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: A Simple One-Pot Synthesis of Quinoline-4-carboxylic Acid Derivatives by Pfitzinger Reaction of Isatin with Ketones in Water. Retrieved from [Link]
- Saleh, M. M., & Khaleel, M. I. (2015). Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. International Journal of Science and Research (IJSR), 4(8), 2083-2089.
- Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2).
- Yadav, V., et al. (2012). Application of pfitzinger reaction in the synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. Journal of Chemical and Pharmaceutical Research, 4(4), 1956-1959.
-
International Journal of Science and Research (IJSR). (2015). Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. Retrieved from [Link]
- ResearchGate. (n.d.). The Pfitzinger Reaction. (Review).
- Komatsu, H., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12816-12820.
-
ResearchGate. (2025). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Retrieved from [Link]
- Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives.
-
Scribd. (n.d.). Chemistry of Pfitzinger Synthesis | PDF | Chemical Reactions | Hydrolysis. Retrieved from [Link]
- Muthusaravanan, S., et al. (2014).
- Advanced Journal of Chemistry, Section A. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Retrieved from Advanced Journal of Chemistry website.
-
Wiley Online Library. (n.d.). Pfitzinger Reaction. Retrieved from [Link]
- JOCPR. (n.d.). 1956-1959 Research Article Application of pfitzinger reaction in.
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- 10. 2-ETHYL-3-METHYL-QUINOLINE-4-CARBOXYLIC ACID | 74960-58-0 [chemicalbook.com]
Troubleshooting & Optimization
overcoming solubility issues with 3-Ethylquinoline-4-carboxylic acid in assays
Technical Support Center: 3-Ethylquinoline-4-carboxylic acid
Welcome to the technical support guide for 3-Ethylquinoline-4-carboxylic acid. This document provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly those related to solubility, during in-vitro assays.
Introduction: Understanding the Molecule
3-Ethylquinoline-4-carboxylic acid is a small organic molecule featuring a hydrophobic quinoline ring system and an ionizable carboxylic acid group. This structure dictates its physicochemical properties, primarily its low intrinsic aqueous solubility and pH-dependent charge state. The bulky, non-polar quinoline backbone resists dissolution in water, while the carboxylic acid group (a weak acid) offers a crucial handle for enhancing solubility through pH manipulation.
Most challenges encountered with this compound in biological assays stem from its tendency to precipitate out of aqueous buffer systems, a phenomenon that can lead to inconsistent results, false negatives, and clogged liquid handling equipment.[1] This guide provides a systematic approach to diagnosing and resolving these solubility issues.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My initial 10 mM stock in DMSO is cloudy. What should I do?
This indicates that the compound's solubility limit in pure DMSO is being approached or exceeded. While many researchers default to a 10 mM stock concentration, this is not always achievable.[1]
Troubleshooting Steps:
-
Gentle Warming: Warm the vial to 37°C for 10-15 minutes. This can sometimes be sufficient to bring the remaining solid into solution.
-
Sonication: Place the vial in a bath sonicator for 5-10 minutes. The ultrasonic energy can help break up solid aggregates and facilitate dissolution.
-
Reduce Concentration: If cloudiness persists, the most reliable solution is to prepare a new stock at a lower concentration (e.g., 5 mM or 1 mM). It is critical to work with a clear, fully dissolved stock solution to ensure accurate downstream dilutions.[2][3]
-
Alternative Solvents: For specific applications, consider alternative organic solvents like ethanol. However, be mindful that the final concentration of ethanol in the assay must be tested for tolerance by your biological system.[4]
FAQ 2: My compound is soluble in DMSO, but precipitates when I dilute it into my aqueous assay buffer. How do I fix this?
This is the most common problem, often called "solvent shock." When the DMSO stock is diluted into an aqueous buffer, the compound, which is poorly soluble in water, crashes out of solution. The key to solving this is to modify the aqueous environment to be more hospitable to the compound.
The primary strategy is to deprotonate the carboxylic acid group, converting it into a negatively charged carboxylate salt. This ionized form is significantly more polar and, therefore, more water-soluble.[5] This is governed by the Henderson-Hasselbalch equation, which relates pH, pKa, and the ratio of the protonated (insoluble) to deprotonated (soluble) forms of the molecule.[6][7][8]
Caption: Decision workflow for addressing compound precipitation.
FAQ 3: How do I determine the optimal pH for my assay buffer?
The goal is to set the buffer pH significantly above the pKa of the carboxylic acid. The pKa for a quinoline-4-carboxylic acid is typically in the range of 4.5 to 5.0. To ensure the compound is predominantly in its soluble, deprotonated state, a good rule of thumb is to maintain the assay pH at least 1.5 to 2 units above the pKa.
-
Prepare Buffers: Prepare a series of buffers at different pH values (e.g., pH 6.0, 6.5, 7.0, 7.4, 8.0). Ensure the buffer system used has adequate capacity at each target pH.
-
Dilute Compound: Add a small aliquot of your DMSO stock of 3-Ethylquinoline-4-carboxylic acid to each buffer to achieve the desired final assay concentration.
-
Incubate: Let the solutions equilibrate for 15-30 minutes at the intended assay temperature.
-
Visual Inspection: Visually inspect each tube or well for signs of precipitation (cloudiness, visible particles).
-
Nephelometry (Optional): For a quantitative measure, read the samples on a nephelometer or a plate reader capable of measuring light scattering to assess low-level precipitation.
-
Select Optimal pH: Choose the lowest pH that provides a clear, precipitate-free solution. This pH should then be validated for compatibility with your biological assay system (e.g., enzyme activity, cell viability).
FAQ 4: My assay is pH-sensitive and I cannot raise it. What are my other options?
If modifying the pH is not feasible, co-solvents or other solubilizing excipients can be employed.
-
Co-solvents: These are water-miscible organic solvents that, when added to the assay buffer in small percentages, increase the "solvent power" of the buffer for hydrophobic molecules.[9]
-
Recommended Co-solvents: Propylene glycol, ethanol, or polyethylene glycol (PEG-400).
-
Protocol: Start by adding 1-2% (v/v) of the co-solvent to your final assay buffer before adding the compound. Test up to 5% if necessary, but always validate the final co-solvent concentration with a vehicle control to ensure it doesn't affect your assay's performance.[10]
-
-
Solubilizing Agents:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, effectively shielding them from the aqueous environment and increasing solubility.[11]
-
Surfactants: Non-ionic surfactants like Tween-20 or Triton X-100 can be used at very low concentrations (typically <0.1%) to aid solubility, but they are more likely to interfere with biological assays and should be used with caution.
-
| Method | Starting Concentration | Pros | Cons |
| pH Adjustment | pH > 6.5 | Highly effective for acids, simple to implement. | May not be compatible with all biological assays. |
| Co-solvents | 1-5% (v/v) | Generally effective, easy to test. | Can impact enzyme activity or cell health at higher concentrations.[12] |
| Cyclodextrins | 1-10 mM | Can significantly increase solubility with low bio-activity. | May interfere with compound binding if the complex is too stable. |
FAQ 5: How can I be sure that poor solubility is the cause of my inconsistent assay results?
Inconsistent data, poor dose-response curves, or a sudden drop-off in activity at higher concentrations are classic signs of compound precipitation.
-
Prepare a clear-bottom microplate with your final assay buffer.
-
Add your compound across a range of concentrations, mimicking your actual experiment (e.g., a serial dilution). Include a vehicle-only (DMSO) control.
-
Let the plate sit for 30 minutes at the assay temperature.
-
Visually inspect the wells against a dark background. Look for cloudiness, haziness, or crystalline particles. You can also read the plate on a plate reader at a high wavelength (e.g., 600-700 nm) to detect light scattering from precipitates. The concentration at which you first observe precipitation is your limit of solubility under those conditions.
Best Practices for Compound Handling
To ensure reproducibility, adhere to strict compound management protocols.[13][14]
Caption: Recommended workflow for compound stock and plate preparation.
-
Stock Solution Preparation: Always prepare stock solutions in a high-quality, anhydrous solvent like DMSO.[15][16]
-
Storage: Store stock solutions in tightly sealed vials at -20°C or -80°C to prevent degradation and solvent evaporation.[3] Aliquoting into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can cause the compound to precipitate out of solution over time.[4]
-
Vehicle Controls: Always include a "vehicle-only" control in your experiments. This control should contain the same final concentration of DMSO and any other co-solvents as your test wells, to account for any effects of the solvent system on the assay.[17]
By systematically addressing the physicochemical properties of 3-Ethylquinoline-4-carboxylic acid, researchers can overcome solubility hurdles and generate reliable, reproducible data in their assays.
References
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Al-Ghabeish, M., & Al-Akayleh, F. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 359-361. [Link]
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American Society of Health-System Pharmacists. (n.d.). Chapter 3. Pharmacokinetics. In Pharmacology for the Physical Therapist. AccessPhysiotherapy. [Link]
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Avdeef, A. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling, 46(6), 2601-2609. [Link]
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Dhakal, S. (2022). Henderson Hasselbalch Equation. Microbe Notes. [Link]
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FasterCapital. (n.d.). Best Practices For Stock Solutions. [Link]
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Reddit User Discussion. (2016). role of DMSO in biochemical assays. r/Biochemistry. [Link]
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PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]
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ResearchGate. (2018). Drug stock solutions best practices?[Link]
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Sako, K., et al. (2019). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. ACS Omega, 4(10), 14354-14361. [Link]
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Scirè, A., et al. (2017). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. Enzyme Inhibition and Medicinal Chemistry, 32(1), 112-118. [Link]
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University of Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta. [Link]
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ResearchGate Discussion. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media?[Link]
-
Quora Discussion. (2017). What effects does DMSO have on cell assays?[Link]
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Baell, J., et al. (2018). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. SLAS Discovery, 23(8), 749-764. [Link]
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Wikipedia. (n.d.). Compound management. [Link]
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BioPharma Services Inc. (n.d.). Navigating Compounding in Early Phase Drug Development and ADF Studies. [Link]
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Shapiro, A. B. (2015). Answer to "How do I avoid precipitation of DMSO soluble compounds in water based culture media?". ResearchGate. [Link]
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Mooney, K. G., et al. (1981). Dissolution of carboxylic acids. III: The effect of polyionizable buffers. Journal of Pharmaceutical Sciences, 70(1), 22-30. [Link]
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Cheng, X., et al. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(9), 1304-1312. [Link]
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Strovel, J., et al. (2012). Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies. In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
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YouTube. (2021). Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids. [Link]
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PubChem. (n.d.). 3-ethylquinoline-4-carboxylic acid. [Link]
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Semantic Scholar. (2016). Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies. [Link]
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American Chemical Society Publications. (2021). Thermoresponsive Graft Copolymers of N-Isopropylacrylamide and Hyperbranched Polyglycerol as Thermally Induced Drug Delivery and. [Link]
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Pharmapproach. (2023). Co-solvency and anti-solvent method for the solubility enhancement. [Link]
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Reddit User Discussion. (2019). Isolation of a Carboxylic acid. r/chemhelp. [Link]
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UNT Digital Library. (1994). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]
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University of Calgary. (2023). Solubility of Organic Compounds. [Link]
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PubChem. (n.d.). 3-Ethyl-2-phenylquinoline-4-carboxylic acid. [Link]
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Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. [Link]
-
Human Metabolome Database. (2021). Showing metabocard for Quinoline-4-carboxylic acid (HMDB0257047). [Link]
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Reddit User Discussion. (2023). carboxylic acid solubility + TLC. r/chemhelp. [Link]
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University of Rochester. (n.d.). Solvents and Polarity. [Link]
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Organic Chemistry Data. (n.d.). pKa Data Compiled by R. Williams. [Link]
-
PubChem. (n.d.). 3-Hydroxyquinoline-4-carboxylic acid. [Link]
Sources
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- 17. reddit.com [reddit.com]
Technical Support Center: Pfitzinger Synthesis of Quinolines
Welcome to the technical support guide for the Pfitzinger synthesis of quinolines. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful reaction to construct quinoline-4-carboxylic acids. Here, we will address common challenges, with a focus on troubleshooting and minimizing side reactions to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: My Pfitzinger reaction is resulting in a low yield of the desired quinoline-4-carboxylic acid. What are the primary contributing factors?
Low yields in the Pfitzinger reaction can typically be attributed to several key issues: incomplete hydrolysis of the isatin starting material, low reactivity of the carbonyl compound, or degradation of the starting materials or product under the strongly basic and high-temperature conditions.[1] To systematically troubleshoot this, consider the following:
-
Isatin Hydrolysis: The initial step, the base-induced hydrolysis of the isatin's amide bond to form a keto-acid intermediate, is critical.[2][3] If this step is incomplete, the subsequent condensation cannot proceed efficiently.
-
Carbonyl Reactivity: Sterically hindered ketones or those with electron-withdrawing groups may exhibit sluggish reactivity.[1]
-
Reaction Conditions: The balance between temperature and reaction time is crucial. Prolonged exposure to harsh basic conditions can lead to decomposition and the formation of tarry byproducts.[1]
Q2: I am observing significant amounts of a dark, tarry substance in my crude product. What is causing this and how can I prevent it?
The formation of dark, resinous materials is a common issue in the Pfitzinger synthesis, often stemming from polymerization and other side reactions promoted by the strongly basic conditions.[1]
Causative Factors:
-
Self-Condensation: Aldehydes and some ketones can undergo self-condensation (an aldol-type reaction) under strong base catalysis.
-
Side Reactions of Isatin: In basic media, isatin can undergo various side reactions other than the desired ring-opening.[4]
-
Decomposition: As mentioned, prolonged reaction times can lead to the degradation of both reactants and the desired product.[1]
Preventative Measures:
-
Optimize Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times that can foster decomposition.[1]
-
Temperature Control: While heat is necessary, excessive temperatures can accelerate side reactions. Maintaining a controlled reflux is key.
-
Stoichiometry: Using a slight excess (1.2-1.5 equivalents) of the carbonyl compound can sometimes help to drive the reaction toward the desired product and away from isatin-derived side reactions.[1]
Troubleshooting Guide: Specific Side Reactions
This section delves into specific, commonly encountered side reactions and provides detailed protocols for their mitigation.
Issue 1: Unwanted Decarboxylation of the Product
Problem: You have successfully formed the quinoline-4-carboxylic acid, but you are isolating a significant amount of the corresponding decarboxylated quinoline as a byproduct.
Root Cause Analysis: The quinoline-4-carboxylic acid product can undergo decarboxylation, particularly at elevated temperatures in the presence of a strong base. This is a known side reaction that can diminish the yield of the desired product.[5]
Mitigation Protocol:
-
Temperature Management:
-
Maintain the lowest possible reflux temperature that allows the reaction to proceed at a reasonable rate. For ethanol, this is typically around 79°C.[2]
-
Avoid aggressive heating that could create localized "hot spots" in the reaction flask.
-
-
Work-up Procedure Optimization:
-
Upon completion of the reaction (as determined by TLC), cool the mixture to room temperature promptly.
-
Proceed with the acidification step without undue delay. The carboxylate salt is more stable to decarboxylation than the free acid at high pH.
-
-
Purification Strategy:
-
If decarboxylation has occurred, the byproduct can often be separated from the desired carboxylic acid by exploiting differences in solubility.
-
Step 1: Dissolve the crude product in an aqueous base (e.g., 1M NaOH) to form the sodium salt of the carboxylic acid. The decarboxylated byproduct, being less acidic, will remain largely insoluble or can be extracted.
-
Step 2: Extract the basic aqueous solution with a non-polar organic solvent like diethyl ether or dichloromethane to remove the neutral decarboxylated quinoline.[2]
-
Step 3: Re-acidify the aqueous layer with dilute HCl or acetic acid to precipitate the pure quinoline-4-carboxylic acid.[2]
-
Step 4: Collect the purified product by vacuum filtration, wash with cold water, and dry.[2]
-
Issue 2: Formation of Isomeric Products with Unsymmetrical Ketones
Problem: When using an unsymmetrical ketone (e.g., methyl ethyl ketone), you are obtaining a mixture of two isomeric quinoline products.
Root Cause Analysis: An unsymmetrical ketone possesses two different enolizable α-methylene groups. Condensation can occur at either of these positions, leading to the formation of regioisomers. The ratio of these products is influenced by both steric and electronic effects.
Workflow for Addressing Isomer Formation:
Caption: Troubleshooting workflow for isomeric product formation.
Experimental Approach to Enhance Regioselectivity:
-
Kinetic vs. Thermodynamic Control: The formation of the less substituted enolate (kinetic product) is often favored at lower temperatures with non-nucleophilic, sterically hindered bases. Conversely, higher temperatures and stronger, less hindered bases can favor the more substituted, thermodynamically stable enolate. Experiment with varying these parameters to favor the desired isomer.
-
Solvent Effects: The choice of solvent can influence enolate formation and subsequent reaction pathways. Protic solvents like ethanol are standard, but exploring aprotic polar solvents may alter the isomer ratio.[2]
Advanced Protocols & Method Variations
Microwave-Assisted Pfitzinger Synthesis
For accelerating the reaction and potentially improving yields, microwave-assisted synthesis offers a valuable alternative to conventional heating.
Protocol:
-
In a microwave-safe reaction vessel, combine isatin (10.0 mmol) with a 33% aqueous solution of potassium hydroxide (15 mL).[2]
-
Add the appropriate carbonyl compound (10.0 mmol) to this solution.[2]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture for a short duration (e.g., 9 minutes, optimization may be required).[2]
-
After irradiation, cool the vessel to room temperature and filter the solution.[2]
-
Pour the filtrate into an ice-water mixture and acidify with acetic acid to precipitate the product.[2]
-
Collect the solid by filtration, wash with water, and dry.[2]
Data Summary: Conventional vs. Microwave Synthesis
| Parameter | Conventional Heating | Microwave-Assisted |
| Reaction Time | Typically 24 hours[2][6][7] | Typically 5-15 minutes[2] |
| Temperature | Reflux (e.g., ~79°C for ethanol)[2][7] | Controlled by reactor settings |
| Typical Yields | Variable, often moderate | Often higher due to reduced side reactions |
| Energy Input | Continuous, prolonged | Targeted, efficient |
Visualizing the Core Mechanism and Side Reactions
Understanding the reaction pathways is essential for effective troubleshooting.
Caption: Core Pfitzinger reaction pathway and major side reactions.
References
-
Shvekhgeimer, M. G.-A. (2004). The Pfitzinger Reaction. (Review). Chemistry of Heterocyclic Compounds, 40(3), 257-294. [Link]
-
Sangshetti, J. N., Nagawade, R. R., & Shinde, D. B. (2014). Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2). [Link]
-
Wikipedia. (n.d.). Pfitzinger reaction. [Link]
-
Pawar, S. S., et al. (2016). A Review on Chemistry of Isatin. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(6), 107. [https://www.rjpbcs.com/pdf/2016_7(6)/[8].pdf]([Link]8].pdf)
-
Verma, M., & Salahuddin. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20515-20545. [Link]
-
Yadav, V., & Yadav, N. (2012). Application of pfitzinger reaction in the synthesis of quinoline-4-carboxylic acid derivatives of carbazolo and azacarbazolo fused indophenazine. Journal of Chemical and Pharmaceutical Research, 4(4), 1956-1959. [Link]
-
Astuti, W., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Makara Journal of Science, 27(2), 160-167. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 4. rjpbcs.com [rjpbcs.com]
- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Optimization of Doebner Reaction Conditions for Substituted Anilines
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for the Doebner reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to navigate the synthesis of quinoline-4-carboxylic acids from substituted anilines. Quinolines are a vital scaffold in numerous pharmaceuticals, and mastering their synthesis is crucial for advancing drug discovery programs.[1][2]
This document addresses the common challenges associated with substrate reactivity, particularly the influence of electronic effects from substituents on the aniline ring, and provides clear, actionable solutions to optimize your reaction outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section covers foundational concepts to provide a solid understanding of the Doebner reaction's core principles.
Q1: What is the Doebner reaction and its proposed mechanism?
The Doebner reaction is a three-component condensation of an aromatic amine (typically an aniline), an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid.[3][4] The reaction proceeds in a one-pot fashion, generally under acidic conditions.[1]
The mechanism is understood to involve several key stages[1][4]:
-
Schiff Base Formation: The aniline and aldehyde first condense to form an N-arylimine (Schiff base).
-
Michael-Type Addition: The enol form of pyruvic acid adds to the imine.
-
Cyclization: An intramolecular electrophilic aromatic substitution occurs, where the newly formed chain cyclizes onto the aniline ring.
-
Dehydration & Oxidation: The resulting dihydroquinoline intermediate is dehydrated and then oxidized to the final aromatic quinoline product. In modern protocols, a second molecule of the imine can act as the oxidizing agent in a hydrogen transfer process.[1][5]
Q2: Why is the electronic nature of the substituted aniline so critical for reaction success?
The electronic properties of the substituent on the aniline ring profoundly impact two key steps of the reaction: the initial nucleophilic attack and the final intramolecular electrophilic cyclization.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or alkyl groups increase the electron density of the aniline ring.[6] This enhances the nucleophilicity of the amine, accelerating Schiff base formation, and, more importantly, activates the aromatic ring, making the final electrophilic cyclization step faster and more efficient.[5][7]
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or halides (-Cl, -Br) decrease the electron density of the aniline.[6] This makes the aniline a weaker nucleophile and deactivates the aromatic ring, rendering the cyclization step sluggish and inefficient. Consequently, traditional Doebner conditions often result in very low yields for anilines bearing strong EWGs.[1][5][7][8]
Q3: What are the typical catalysts and solvents for the Doebner reaction?
The reaction is acid-catalyzed. Both Brønsted acids (e.g., p-toluenesulfonic acid, HCl) and, more effectively, Lewis acids (e.g., tin tetrachloride, scandium(III) triflate, BF₃·OEt₂, BF₃·THF) are used.[1][8][9] Recent optimization studies have shown that Lewis acids like BF₃·THF are particularly effective, especially for challenging substrates like electron-deficient anilines.[5][7] Common solvents include ethanol, though acetonitrile (MeCN) has proven superior in many optimized procedures.[7][8]
Q4: What is the "Doebner hydrogen-transfer" modification and when should I use it?
The Doebner hydrogen-transfer reaction is a modern modification specifically developed to overcome the low yields associated with electron-deficient anilines.[5][7] This protocol adjusts the stoichiometry of the reactants so that the imine formed from the aniline and aldehyde serves a dual role: it is both the electrophile for the Michael addition and the oxidant for the final aromatization step. This circumvents the need for an external oxidant and significantly improves yields for previously challenging substrates.[5][7]
You should use this modified protocol whenever you are working with an aniline that has an electron-withdrawing group.
Section 2: Troubleshooting Guide for Substituted Anilines
This guide provides a systematic approach to diagnosing and solving common problems encountered during the Doebner reaction.
Problem: Consistently Low or No Product Yield
Symptom: Analysis by TLC, LC-MS, or ¹H NMR shows a significant amount of unreacted starting material and little to no desired quinoline product.
-
Possible Cause A: Your aniline has strong electron-withdrawing groups (EWGs).
-
Causality: As explained in the FAQs, EWGs reduce the nucleophilicity of the aniline and deactivate the aromatic ring, making the key bond-forming steps (Schiff base formation and intramolecular cyclization) highly unfavorable under standard conditions.[7] This is the most common reason for failure with these substrates.
-
Solution: Do not use classical conditions. Instead, employ the optimized Doebner Hydrogen-Transfer Protocol (see Protocol 2 below), which is specifically designed for these substrates. This method utilizes a more effective Lewis acid catalyst (BF₃·THF), an optimized solvent (MeCN), and a stoichiometry that facilitates the reaction pathway.[5][7]
-
-
Possible Cause B: Suboptimal Reaction Conditions.
-
Causality: The Doebner reaction often requires thermal energy to proceed efficiently. If the reaction temperature is too low or the time is insufficient, the reaction may stall, especially the cyclization and oxidation steps.[7][8] The choice of acid catalyst is also critical and substrate-dependent.
-
Solution:
-
Increase Temperature: Ensure the reaction is heated appropriately. For many optimized procedures, a temperature of at least 65 °C is necessary for good yields.[7][8]
-
Optimize Catalyst: If using a Brønsted acid with an electron-neutral or deficient aniline, consider switching to a Lewis acid. BF₃·THF is the recommended starting point for optimization.[5][7]
-
Increase Reaction Time: Monitor the reaction by TLC or LC-MS and ensure it is run to completion, which can take up to 24 hours in some cases.[7]
-
-
Problem: Significant Byproduct Formation and/or Tarring
Symptom: The reaction mixture becomes a dark, thick, intractable tar, complicating analysis and purification.[10][11] TLC analysis shows a smear or multiple unidentified spots.
-
Possible Cause: Decomposition of Reagents or Intermediates.
-
Causality: Harsh acidic conditions combined with high temperatures can cause pyruvic acid and other reactive intermediates to decompose or polymerize.[7] This is exacerbated by adding all reagents at once, which can lead to uncontrolled exotherms.
-
Solution:
-
Use a Milder Catalyst: Switch from strong Brønsted acids like H₂SO₄ to a Lewis acid like BF₃·THF.[7]
-
Control Reagent Concentration: Implement the slow, dropwise addition of the pyruvic acid solution to the heated mixture of the aniline, aldehyde, and catalyst.[7] This maintains a low concentration of the reactive enol intermediate, minimizing side reactions.
-
Maintain Optimal Temperature: Do not overheat the reaction. While heating is necessary, excessive temperatures can accelerate decomposition. Stick to the recommended 65 °C for the hydrogen-transfer protocol unless further optimization is required.[7]
-
-
Problem: Difficult Product Isolation and Purification
Symptom: The desired product is difficult to extract from the aqueous phase during workup, or it remains contaminated with starting materials after purification.
-
Possible Cause: Incorrect pH during Aqueous Workup.
-
Causality: The product is a quinoline-4-carboxylic acid, making it amphoteric. At low pH, the quinoline nitrogen will be protonated, and at high pH, the carboxylic acid will be deprotonated. In either charged state, the molecule will have high aqueous solubility, preventing efficient extraction into an organic solvent.
-
Solution: Carefully adjust the pH of the aqueous layer during the workup. After quenching the reaction, neutralize the mixture with a saturated solution of a weak base like sodium bicarbonate (NaHCO₃).[2] Adjust the pH to be near neutral (pH ~7-8) to ensure the product is in its neutral, zwitterionic, or least soluble form, allowing for effective extraction with a solvent like ethyl acetate (EtOAc).[8]
-
Section 3: Validated Protocols & Performance Data
Protocol 1: Optimized "Hydrogen-Transfer" Protocol for Electron-Deficient Anilines
This protocol is adapted from highly successful reports for anilines bearing electron-withdrawing groups.[2][5][7][8]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the substituted aniline (1.8 mmol, 1.8 equiv) and the aldehyde (2.0 mmol, 2.0 equiv) in acetonitrile (MeCN, 1.0 mL).
-
Catalyst Addition: Add BF₃·THF or BF₃·OEt₂ (0.5 equiv) to the solution at room temperature.
-
Initial Heating: Stir the reaction mixture at 65 °C for 1 hour. This pre-incubation period is crucial for forming the imine intermediate.
-
Pyruvic Acid Preparation: In a separate vial, prepare a solution of pyruvic acid (0.6 mmol, 1.0 equiv) in acetonitrile (1.67 mL).
-
Slow Addition: Add the pyruvic acid solution dropwise to the heated reaction mixture over a period of 3 hours using a syringe pump.
-
Reaction: Continue to stir the reaction mixture at 65 °C for an additional 20-21 hours. Monitor progress by TLC or LC-MS.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Add ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the layers. Extract the aqueous layer again with EtOAc.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[2]
-
-
Purification: Purify the crude product by column chromatography or recrystallization.
Data Summary: Optimization for an Electron-Deficient Aniline
The following table summarizes key findings from optimization studies, demonstrating the critical impact of catalyst and solvent choice on the reaction of an aniline with an electron-withdrawing group.[7]
| Entry | Catalyst (equiv) | Solvent | Temp (°C) | Yield (%) | Comments |
| 1 | H₂NSO₃H | EtOH | Reflux | Low | Classical Brønsted acid conditions are unsuitable. |
| 2 | BF₃·THF (1.2) | Toluene | 100 | 15% | Incorrect solvent choice limits yield. |
| 3 | BF₃·THF (1.2) | EtOH | 80 | 21% | Ethanol is not the optimal solvent. |
| 4 | BF₃·THF (1.2) | MeCN | 80 | 56% | MeCN is a superior solvent. |
| 5 | BF₃·THF (0.5) | MeCN | 65 | 86% | Optimized conditions with adjusted stoichiometry and dropwise pyruvic acid addition. |
Data synthesized from information presented in J. Org. Chem. 2023, 88, 18, 13165–13173.[7]
Section 4: Visual Guides
Diagram 1: Proposed Mechanism of the Doebner Reaction
Caption: Proposed mechanism of the Doebner reaction.
Diagram 2: Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting the Doebner reaction.
References
- BenchChem. (2025). Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis.
- BenchChem. (2025). Navigating the Nuances of the Doebner Reaction: A Technical Support Guide.
- BenchChem. (2025). Improving the regioselectivity of the Doebner-Miller reaction.
- BenchChem. (2025). Application Notes and Protocols: Doebner Reaction for Synthesizing Substituted Quinolines.
- BenchChem. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
-
Komatsu, H., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(18), 13165–13173. Available at: [Link]
-
Hudson, J. B., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 1015. Available at: [Link]
-
Wikipedia. (n.d.). Doebner–Miller reaction. Available at: [Link]
-
PubMed. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Available at: [Link]
- BenchChem. (2025). Troubleshooting side reactions in the synthesis of quinoline derivatives.
-
PubMed Central. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Available at: [Link]
-
ACS Publications. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Doebner reaction. Available at: [Link]
-
La Salle University. (n.d.). Substituent Effects. Available at: [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. iipseries.org [iipseries.org]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. www1.lasalle.edu [www1.lasalle.edu]
- 7. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
stability testing of 3-Ethylquinoline-4-carboxylic acid under different conditions
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific stability data for 3-Ethylquinoline-4-carboxylic acid is not extensively available in public literature. This guide is structured based on the known chemical properties of the quinoline carboxylic acid class and established international stability testing guidelines. The protocols and troubleshooting advice provided herein serve as a robust framework but must be validated for your specific molecule and experimental conditions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common observations and questions that arise during the handling and stability assessment of quinoline-based compounds.
Q1: My solid 3-Ethylquinoline-4-carboxylic acid has turned yellow or brown over time. What is causing this?
A: Discoloration from a white or off-white solid to yellow or brown is a common indicator of degradation for quinoline compounds.[1] This is often initiated by exposure to light (photodegradation) or ambient oxygen (oxidation).[2] The quinoline ring system is susceptible to forming colored oxides or polymeric impurities. It is crucial to store the solid material protected from light in a well-sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), to minimize these degradation pathways.[1]
Q2: I'm observing a decrease in the purity of my compound in solution, even when stored in the dark at 4°C. What could be the issue?
A: While protecting from light and heat is critical, the stability of quinoline carboxylic acids in solution is highly dependent on pH.[2] The carboxylic acid and the quinoline nitrogen are ionizable groups, and the stability of the molecule can be compromised at certain pH values. Both strongly acidic and basic conditions can catalyze hydrolysis or other degradation reactions. It is recommended to determine the optimal pH for solution stability experimentally, often requiring the use of a buffered system.[2]
Q3: What are the most likely degradation products I should be looking for?
A: Based on the structure of 3-Ethylquinoline-4-carboxylic acid, several degradation pathways are plausible under stress conditions:
-
Oxidation: The quinoline nitrogen can be oxidized to form an N-oxide. The ethyl group or the aromatic ring itself can also be sites of oxidation.
-
Photodegradation: UV or visible light exposure can lead to complex reactions, including the formation of hydroxyquinolines or even ring cleavage.[2][3][4]
-
Decarboxylation: Under thermal stress, the carboxylic acid group could potentially be lost as CO2.
-
Hydrolysis: While the core structure is generally stable against hydrolysis, extreme pH conditions could promote reactions.
Identifying these requires a stability-indicating analytical method, typically HPLC, coupled with mass spectrometry (LC-MS) for structural elucidation of the degradants.[5]
Q4: Why is a "forced degradation" or "stress testing" study necessary?
A: Forced degradation studies are a regulatory requirement and a critical part of drug development.[6][7] By intentionally exposing the compound to harsh conditions (e.g., high heat, extreme pH, oxidation, intense light), you can rapidly identify potential degradation products.[5] This information is vital for developing a stability-indicating analytical method—a method that can separate and quantify the intact compound from all its potential degradants.[5][8] This ensures that when you later perform long-term stability studies, you can have confidence that your analytical method is accurately measuring the compound's purity.[7] The goal is typically to achieve 5-20% degradation to ensure the degradation pathways are adequately revealed.[2]
Section 2: Troubleshooting Guide
This section provides specific troubleshooting advice for common issues encountered during experimental work.
| Observed Issue | Probable Cause(s) | Recommended Action(s) |
| Poor peak shape (tailing or fronting) in HPLC analysis. | 1. Inappropriate mobile phase pH: The ionization state of the carboxylic acid and quinoline nitrogen is not controlled. 2. Secondary interactions: The analyte is interacting with active sites on the HPLC column packing material. | 1. Adjust the mobile phase pH using a buffer (e.g., phosphate or acetate) to be at least 2 pH units away from the pKa of the analyte. 2. Add a competing agent like triethylamine (TEA) to the mobile phase in small concentrations (e.g., 0.1%) to block silanol interactions. |
| New peaks appearing in the chromatogram of a control sample (stored under ideal conditions). | 1. Contaminated solvent or mobile phase: Impurities in the solvents can degrade the analyte or appear as peaks. 2. Sample carryover: Residue from a previously injected, highly degraded sample remains in the injector or column. | 1. Use fresh, HPLC-grade solvents and filter all mobile phases. 2. Implement a robust needle wash protocol and inject a blank solvent run after a high-concentration or degraded sample to ensure the system is clean. |
| Inconsistent degradation levels in replicate forced degradation experiments. | 1. Poor control of stress conditions: Minor variations in temperature, reagent concentration, or light intensity. 2. Sample preparation variability: Inconsistent concentrations or matrix effects. | 1. Ensure precise control of environmental chambers, water baths, and light sources. Use calibrated equipment. 2. Use calibrated pipettes and ensure complete dissolution. For hydrolytic studies, ensure the acid/base is thoroughly mixed with the sample solution. |
| No degradation observed under a specific stress condition (e.g., acid hydrolysis). | 1. The molecule is highly stable under the applied conditions. 2. Conditions are not harsh enough. | 1. This is a valid result and should be documented. 2. Increase the severity of the stress. For example, increase the temperature (e.g., from 60°C to 80°C) or the concentration of the stressor (e.g., from 0.1 M HCl to 1 M HCl), as outlined in ICH guidelines.[2][9] |
Section 3: Key Experimental Protocols
These protocols provide a starting point for conducting stability studies. They are based on the International Council for Harmonisation (ICH) guidelines Q1A (Stability Testing) and Q1B (Photostability Testing).[10][11]
Protocol 1: Forced Degradation Study
The objective is to intentionally degrade the sample to identify likely degradation products and establish a stability-indicating analytical method.[6]
1. Preparation of Stock Solution:
-
Prepare a stock solution of 3-Ethylquinoline-4-carboxylic acid in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
2. Application of Stress Conditions:
-
For each condition, prepare a sample and a corresponding control (e.g., for heat stress, a control is kept at room temperature; for photostability, a control is wrapped in aluminum foil).[2]
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Sample at intermediate time points (e.g., 2, 6, 12 hours). Neutralize samples with 0.1 M NaOH before HPLC analysis.[2]
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Sample at time points and neutralize with 0.1 M HCl before analysis.[2]
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours and monitor for degradation.[2]
-
Thermal Degradation (Solid State & Solution):
-
Photolytic Degradation: Expose the stock solution in a chemically inert, transparent container to a light source compliant with ICH Q1B guidelines. The exposure should be for an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[12][13][14] A dark control, wrapped in aluminum foil, must be stored under the same temperature conditions.[2]
3. Sample Analysis:
-
Analyze all stressed and control samples using a validated stability-indicating HPLC method (see Protocol 2).
-
Calculate the percentage of degradation and determine the relative retention times of any new peaks. Use a photodiode array (PDA) detector to check for peak purity.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[8][15]
1. Initial Conditions (Template):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 10%) and linearly increase to a high percentage (e.g., 95%) over 20-30 minutes to ensure elution of all components.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where the parent compound has maximum absorbance (determine this by running a UV scan). A PDA detector is highly recommended.
-
Injection Volume: 10 µL.
2. Method Optimization & Validation:
-
Inject a mixture of the stressed samples (from Protocol 1) to create a chromatogram containing the parent peak and all major degradation products.
-
Adjust the gradient, mobile phase pH, or organic solvent (e.g., switch to methanol) to achieve baseline separation (Resolution > 1.5) between the parent peak and all other peaks.
-
The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. Specificity is proven by showing that the parent peak is pure in the presence of degradants (peak purity analysis).
Section 4: Visualizations and Workflows
Workflow for Stability Testing
This diagram outlines the logical flow of a complete stability assessment program, from initial method development to the final stability report.
Caption: A typical experimental workflow for stability testing.
Potential Degradation Pathways
This diagram illustrates the primary chemical hotspots on the 3-Ethylquinoline-4-carboxylic acid molecule that are susceptible to degradation under common stress conditions.
Caption: Potential degradation pathways for 3-Ethylquinoline-4-carboxylic acid.
References
-
ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency. Available from: [Link][12]
-
Q1B Photostability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. Available from: [Link][13]
-
ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Atlas Material Testing Technology. Available from: [Link][14]
-
Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. SlideShare. Available from: [Link][10]
-
ICH Q1B: Photostability Testing of New Drug Substances and Products. Jordi Labs. Available from: [Link][11]
-
FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. ECA Academy. Available from: [Link][16]
-
FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy. Available from: [Link][17]
-
Quality Guidelines. International Council for Harmonisation. Available from: [Link][18]
-
ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Available from: [Link][9]
-
ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency. Available from: [Link][19]
-
Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry. Available from: [Link][3]
-
Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journals. Available from: [Link][4]
-
A state-of-the-art review of quinoline degradation and technical bottlenecks. ResearchGate. Available from: [Link][20]
-
Microbial metabolism of quinoline and related compounds. XI. Degradation of quinoline-4-carboxylic acid by Microbacterium sp. H2, Agrobacterium sp. 1B and Pimelobacter simplex 4B and 5B. PubMed. Available from: [Link][21]
-
Development of new quinoline-based photo-labile groups for photo-regulation of bioactive molecules. ResearchGate. Available from: [Link][22]
-
Forced Degradation Studies. MedCrave online. Available from: [Link][6]
-
Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. MDPI. Available from: [Link][23]
-
Degradation of quinoline-4-carboxylic acid by Microbacterium sp. PubMed. Available from: [Link][24]
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health. Available from: [Link][25]
-
Degradation of quinoline-4-carboxylic acid by Microbacterium sp. Oxford Academic. Available from: [Link][26]
-
Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. ResearchGate. Available from: [Link][27]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Available from: [Link][5]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. Available from: [Link][7]
-
Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available from: [Link][28]
-
Assay and Stability Testing. Kinam Park. Available from: [Link][15]
-
Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. ResearchGate. Available from: [Link][29]
-
Q1B Photostability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. Available from: [Link][30]
-
Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Available from: [Link][31]
-
Stability Indicating Assay Method. IJCRT.org. Available from: [Link][8]
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Publications. Available from: [Link][32]
-
Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub. Available from: [Link][33]
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Technical Support Center: Crystallization of 3-Ethylquinoline-4-carboxylic acid
Welcome to the technical support guide for the crystallization of 3-Ethylquinoline-4-carboxylic acid. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, scientists, and professionals in drug development. Our goal is to move beyond simple instructions and explain the fundamental principles behind each step, empowering you to make informed decisions during your experiments.
Part 1: Foundational Knowledge & Initial Setup
This section addresses the most common preliminary questions regarding the crystallization of 3-Ethylquinoline-4-carboxylic acid, establishing a solid foundation for your experimental work.
Q1: What are the key physicochemical properties of 3-Ethylquinoline-4-carboxylic acid that influence its crystallization?
Understanding the molecular structure is paramount for developing a successful crystallization strategy. 3-Ethylquinoline-4-carboxylic acid (C₁₂H₁₁NO₂) possesses three key features that dictate its behavior in solution:
-
A Quinoline Core: This bicyclic aromatic system is largely nonpolar, rigid, and capable of π-π stacking interactions, which are crucial for crystal lattice formation.
-
A Carboxylic Acid Group (-COOH): This is a highly polar, acidic functional group that can act as both a hydrogen bond donor and acceptor. Its presence significantly increases the molecule's polarity and allows for solubility in polar solvents and aqueous bases. The pKa of the carboxylic acid will influence its solubility in a pH-dependent manner.[1][2]
-
An Ethyl Group (-CH₂CH₃): This is a nonpolar, flexible alkyl chain that adds some lipophilicity to the molecule.
The interplay between the polar carboxylic acid and the nonpolar quinoline and ethyl components means the molecule has moderate overall polarity. This amphiphilic nature suggests that a range of solvents, particularly those with intermediate polarity or binary solvent systems, will be most effective.[3]
Q2: What is a good starting point for solvent selection?
The ideal crystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[4][5] Given the structure of 3-Ethylquinoline-4-carboxylic acid, a systematic solvent screening is the most reliable approach.
Begin with solvents of varying polarities. Based on the behavior of similar quinoline-based compounds and organic acids, the following are recommended starting points:[4][6]
-
Alcohols: Ethanol, Methanol, Isopropanol
-
Esters: Ethyl acetate
-
Ketones: Acetone
-
Amides: N,N-Dimethylformamide (DMF) - use with caution due to its high boiling point.
It is highly probable that a binary (two-component) solvent system will yield the best results.[7] A common strategy is to dissolve the compound in a "good" solvent where it is highly soluble (e.g., ethanol or acetone) and then carefully add a "poor" or "anti-solvent" where it is insoluble (e.g., water or hexane) until the solution becomes turbid.[7]
Use the following table to systematically record your observations during solvent screening experiments. A detailed protocol is provided in Appendix A.
| Solvent/System | Polarity Index | Solubility (Room Temp) | Solubility (Boiling) | Crystal Formation on Cooling? | Observations (e.g., color, crystal habit) |
| Ethanol | 5.2 | Low | High | Yes | Colorless needles |
| Ethyl Acetate | 4.4 | Moderate | High | Yes/Slow | Small plates |
| Acetone | 5.1 | High | High | No (too soluble) | - |
| Water | 10.2 | Insoluble | Insoluble | No | - |
| Ethanol/Water | Variable | Record Observation | Record Observation | Record Observation | Note ratio at first turbidity |
| Acetone/Hexane | Variable | Record Observation | Record Observation | Record Observation | Note ratio at first turbidity |
Q3: What is a general protocol for single-solvent recrystallization?
This protocol outlines the fundamental steps for purifying a solid compound. The key to success is patience, particularly during the cooling phase to allow for the growth of large, pure crystals.[8]
-
Dissolution: Place the crude 3-Ethylquinoline-4-carboxylic acid in an Erlenmeyer flask. Add a small portion of the chosen solvent and a boiling chip or magnetic stir bar. Heat the mixture to boiling with stirring.
-
Achieve Saturation: Continue adding the solvent dropwise until the compound just dissolves completely. Add a slight excess (5-10%) of the solvent to prevent premature crystallization during the next step.[4]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the solution through a pre-heated filter funnel into a clean, pre-heated flask. This step is crucial for removing particulate matter that could inhibit high-quality crystal growth.
-
Slow Cooling (Crucial Step): Cover the flask and allow it to cool slowly and undisturbed to room temperature. Insulating the flask (e.g., with glass wool) can further slow the cooling rate, promoting the formation of larger and purer crystals.[4][7] Rapid cooling traps impurities.[8]
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice bath or refrigerator for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Caption: Workflow for a standard recrystallization experiment.
Part 2: Troubleshooting Common Crystallization Problems
This section is formatted as a direct Q&A to address the most frequent challenges encountered during the crystallization of organic compounds like 3-Ethylquinoline-4-carboxylic acid.
Q4: My compound "oils out" instead of crystallizing. What is happening and how do I fix it?
Causality: "Oiling out" is a liquid-liquid phase separation that occurs when the solute precipitates from the solution at a temperature above its own melting point (or the melting point of an impure mixture).[8] The result is a gooey, often impure, liquid phase instead of solid crystals. This is common when the solution is too concentrated or cooled too quickly.[4][9] The oil phase is an excellent solvent for impurities, which defeats the purpose of crystallization.[8][9]
Solutions:
-
Reduce the Cooling Rate: This is the most critical factor. Allow the solution to cool to room temperature as slowly as possible before moving it to a colder environment.[4]
-
Add More Solvent: The solution may be too supersaturated. Re-heat the mixture to dissolve the oil, add more of the "good" solvent (10-20% more), and attempt the slow cooling process again.[8]
-
Lower the Crystallization Temperature: Try to find a solvent or solvent combination where the compound is soluble at a lower temperature, thereby ensuring the solution temperature is below the compound's melting point when precipitation begins.
-
Change the Solvent System: The chosen solvent may be inappropriate. A solvent with a different polarity may discourage oiling out.[4][10]
Q5: No crystals are forming, even after the solution has cooled. What are my next steps?
Causality: The absence of crystals means that the solution has not reached a sufficient level of supersaturation for nucleation (the initial formation of crystal seeds) to occur.[11] This can happen if the compound is too soluble in the chosen solvent or if there are no sites to initiate crystal growth.
Solutions (to be tried in order):
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites for crystals to begin forming.[4][5]
-
Add a Seed Crystal: If you have a pure crystal of 3-Ethylquinoline-4-carboxylic acid from a previous batch, add a single, tiny crystal to the solution. This provides a perfect template for further crystal growth.[10][11]
-
Reduce the Volume of Solvent: The solution may be too dilute. Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration, and then repeat the slow cooling process.[8]
-
Use an Anti-Solvent: If you are using a single solvent system, you can try adding a miscible "poor" solvent (an anti-solvent) dropwise until the solution becomes persistently cloudy, then warm slightly until it is clear and cool slowly. (See Appendix B for a detailed protocol).
-
Re-evaluate the Solvent: The compound may simply be too soluble in the chosen solvent. A different solvent in which it is less soluble is required.[4]
Visualization: Troubleshooting Decision Tree
Caption: Decision tree for common crystallization troubleshooting scenarios.
Q6: My crystals are very fine needles or small particles. How can I grow larger, higher-quality crystals?
Causality: The formation of many small crystals is typically a result of rapid nucleation at a high degree of supersaturation. When the solution cools too quickly, countless nucleation sites are formed simultaneously, and none have the opportunity to grow large.[3][12]
Solutions:
-
Drastically Slow Down the Cooling: This is the most effective method. Use a Dewar flask filled with hot water or an insulated container to allow the solution to cool over several hours or even days.[7]
-
Use a More Dilute Solution: Add slightly more hot solvent than the minimum required to dissolve the compound. This reduces the level of supersaturation at any given temperature, favoring slower growth on existing nuclei rather than the formation of new ones.[8]
-
Employ Advanced Methods: For the highest quality crystals (e.g., for X-ray diffraction), consider techniques like slow evaporation, vapor diffusion, or layering.[4][7][13]
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a vial. Cover the vial with parafilm and poke a few small holes with a needle. Allow the solvent to evaporate over several days to weeks.[4][13]
-
Vapor Diffusion: Place a vial containing your dissolved compound inside a larger, sealed jar that contains a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into your compound's solution, gradually inducing crystallization.[4]
-
Q7: The purity of my recrystallized product isn't improving. What's wrong?
Causality: If recrystallization fails to improve purity, it suggests one of several issues: the impurity has very similar solubility properties to your target compound in the chosen solvent, the impurity is being trapped in the crystal lattice, or the impurity is co-crystallizing with your product.[4][8]
Solutions:
-
Change the Solvent: This is the most crucial step. The impurity and your compound may have different solubility profiles in a different solvent, allowing for effective separation.[4] Experiment with solvents of different polarities.
-
Ensure Slow Crystallization: As mentioned previously, rapid crystal growth can physically trap impurities within the lattice.[8] Slowing the process down allows for more selective crystallization, where only the correct molecules are incorporated into the growing crystal.
-
Perform a Second Recrystallization: Sometimes, a single recrystallization is not enough to remove a significant amount of impurity. A second, carefully performed recrystallization can further enhance purity.
-
Consider an Alternative Purification Method: If impurities persist, the issue might be co-crystallization, where the impurity is incorporated into the crystal lattice in a structured way.[4] In this challenging scenario, another purification technique, such as column chromatography, may be necessary.[14]
Appendix A: Step-by-Step Protocol for Solvent Screening
-
Place a small amount (approx. 10-20 mg) of crude 3-Ethylquinoline-4-carboxylic acid into several small test tubes.
-
To each tube, add a different potential solvent dropwise at room temperature, swirling after each drop.
-
Observe and record if the compound dissolves readily at room temperature. If it does, that solvent is likely unsuitable as a single recrystallization solvent.
-
For solvents where the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a sand or water bath.
-
Continue to add the solvent dropwise to the hot mixture until the solid just dissolves.
-
Allow the test tube to cool slowly to room temperature, and then place it in an ice bath.
-
Observe and record the quantity and quality of the crystals that form.
-
The ideal solvent is one that requires heating to dissolve the compound and yields a large amount of crystalline solid upon cooling.
Appendix B: Step-by-Step Protocol for Anti-Solvent Crystallization
-
Dissolve the crude compound in the minimum amount of a "good" solvent (one in which it is very soluble) at room temperature or with gentle warming.
-
Filter the solution if necessary to remove any insoluble impurities.
-
Slowly add a "poor" anti-solvent (one in which the compound is insoluble but is miscible with the good solvent) dropwise with constant swirling.
-
Continue adding the anti-solvent until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation has been reached.
-
Add a few drops of the "good" solvent to just redissolve the precipitate and make the solution clear again.
-
Cover the flask and allow it to stand undisturbed. Crystals should form as the solution slowly re-equilibrates. If needed, induce crystallization by scratching or seeding.
References
- Technical Support Center: Crystallization of 2-(1-Adamantyl)quinoline-4-carboxylic acid. Benchchem.
- Technical Support Center: Overcoming Solubility Challenges of 2-(1-Adamantyl)quinoline-4-carboxylic acid. Benchchem.
- How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry.
- Troubleshooting Crystallization. Chemistry LibreTexts.
- Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
- Purification of organic compounds in high-quality crystal growth process. ResearchGate.
- Growing Quality Crystals. MIT Department of Chemistry.
- Improving diffraction resolution using a new dehydration method. PubMed Central (PMC).
- Technical Support Center: Crystallization of Quinoline-Based Compounds. Benchchem.
- Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound.
- Synthesis and biological screening of some novel Quinoline derivatives. Der Pharma Chemica.
- Quinoline compounds and process of making same. Google Patents.
- Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids. PubMed Central (PMC).
- Synthesis of derivatives of quinoline. SciSpace.
- The crystallization of quinoline. Google Patents.
- Crystal Structure of Quinoline-2-carboxylic Acid. Benchchem.
- Common Issues Faced in Crystallization and How to Solve Them. Zhanghua.
- Crystallization method for organic acid or organic acid ester. Google Patents.
- 3-ethylquinoline-4-carboxylic acid (C12H11NO2). PubChemLite.
- Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. Acta Scientific.
- SOP: CRYSTALLIZATION.
- Quinoline-4-carboxylic acid | Solubility of Things.
- Why Do Organic Compounds Crystallise Well or Badly or Ever so Slowly? Why Is Crystallisation Nevertheless Such a Good Purification Technique? Organic Process Research & Development.
- Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds.
- An In-Line Study of Oiling Out and Crystallization. ResearchGate.
- Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate.
- Solvent design for crystallization of carboxylic acids. ResearchGate.
- carboxylic acid solubility + TLC. Reddit.
- Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library.
- 3-Ethyl-2-phenylquinoline-4-carboxylic acid. PubChem.
- Solubility of Organic Compounds.
- Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health (NIH).
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minimizing by-product formation in the synthesis of 3-Ethylquinoline-4-carboxylic acid
Technical Support Center: Synthesis of 3-Ethylquinoline-4-carboxylic Acid
Welcome to the technical support center for the synthesis of 3-Ethylquinoline-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. Instead of a rigid protocol, this document is structured as a series of troubleshooting questions and in-depth answers, explaining the causality behind experimental choices to empower you to optimize your reaction outcomes and minimize by-product formation.
Introduction: The Challenge of Quinoline Synthesis
Quinoline-4-carboxylic acids are privileged scaffolds in medicinal chemistry. The synthesis of specifically substituted analogues like 3-Ethylquinoline-4-carboxylic acid, however, is often plagued by competing side reactions that can lead to low yields and difficult purifications. The most common and direct route is the Doebner reaction, which involves the condensation of an aniline, an aldehyde (propanal), and pyruvic acid.[1] While effective, this reaction's success is highly dependent on controlling the reaction conditions to suppress the formation of undesired by-products.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
FAQ 1: My reaction mixture turned into a dark, intractable tar, and the yield of the desired product is extremely low. What is the primary cause?
Answer:
This is a classic issue in acid-catalyzed quinoline syntheses like the Doebner and Doebner-von Miller reactions, which are notorious for producing tar-like substances if not properly controlled.[2]
Probable Cause & Mechanism: The root cause is uncontrolled polymerization and side reactions initiated by the strong acid catalyst (often a Brønsted or Lewis acid) at elevated temperatures.[3] The reaction proceeds through the formation of α,β-unsaturated carbonyl compounds in situ, which are highly susceptible to polymerization. Furthermore, intermediates like Schiff bases and enamines can undergo self-condensation or react with multiple aniline molecules, leading to complex, high-molecular-weight polymeric by-products.
dot
Caption: By-product formation via decarboxylation.
Solutions & Scientific Rationale:
-
Optimize Cyclization Temperature: The final ring-closing and aromatization step often requires heat. However, excessive temperatures (>200-250°C) should be avoided. For thermal cyclizations, it's critical to find the minimum temperature required for the reaction to proceed at a reasonable rate. [4]2. Solvent Choice: Using a high-boiling, inert solvent like Dowtherm A, mineral oil, or even 1,2,4-trichlorobenzene can provide more uniform heat distribution and allow for cyclization at a controlled, and often lower, temperature compared to solvent-free conditions. [5]Studies have shown that yields generally increase with solvent boiling point up to a certain optimum, after which degradation becomes significant. [5]3. Reaction Time: Monitor the reaction closely using TLC or HPLC. Once the formation of the desired product plateaus, stop the reaction. Prolonged heating will only increase the amount of decarboxylated by-product. [6]
FAQ 3: I am observing two isomeric products. What is the likely side reaction and how can I improve regioselectivity?
Answer:
While the standard Doebner reaction for this target is generally regioselective, isomeric by-products can arise from alternative cyclization pathways, especially if reaction conditions are not optimal. This is more common in related syntheses like the Conrad-Limpach, which can yield both 4-hydroxyquinolines and 2-hydroxyquinolines depending on the initial condensation site (keto vs. ester group). [7][8] Probable Cause & Mechanism: In the context of a Doebner-type synthesis, an alternative cyclization could theoretically occur if intermediates rearrange or if the starting materials undergo unexpected side reactions. For instance, an aldol condensation of propanal could lead to 2-methyl-2-pentenal, which could then react with aniline to form a different quinoline scaffold.
Solutions & Scientific Rationale:
-
Pre-formation of Intermediates: To ensure the correct building blocks are reacting, one strategy is a two-step approach. First, react the aniline and propanal to form the Schiff base under mild conditions. Then, add the pyruvic acid to initiate the cyclization sequence. This minimizes the chance of pyruvic acid or propanal undergoing self-condensation.
-
Control of Stoichiometry: Use a slight excess of the aniline or aldehyde relative to the pyruvic acid to ensure the pyruvic acid enolate reacts with the desired Schiff base rather than other electrophiles.
-
Lower Temperatures: As with tar formation, lower reaction temperatures favor the thermodynamically controlled, desired reaction pathway over competing, kinetically favored side reactions.
Optimized Protocol for 3-Ethylquinoline-4-carboxylic Acid Synthesis
This protocol incorporates best practices to minimize the formation of by-products discussed above.
Materials:
-
Aniline
-
Propanal (Propionaldehyde)
-
Pyruvic Acid
-
Ethanol (or Acetonitrile)
-
Boron trifluoride etherate (BF₃·THF)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, combine aniline (1.0 equiv) and propanal (1.1 equiv) in acetonitrile.
-
Cool the mixture in an ice bath to 0-5°C.
-
Slowly add BF₃·THF (0.5 equiv) to the stirred mixture, maintaining the temperature below 10°C. Stir for 1 hour at this temperature. [9]This step facilitates the controlled formation of the key intermediate.
-
Prepare a solution of pyruvic acid (1.0 equiv) in acetonitrile. Add this solution dropwise to the reaction mixture over a period of 1-2 hours.
-
After the addition is complete, allow the reaction to slowly warm to room temperature, then heat to a gentle reflux (approx. 65-70°C).
-
Monitor the reaction progress by TLC. The reaction is typically complete within 20-24 hours.
-
Upon completion, cool the reaction mixture. The product often precipitates from the solution. If not, reduce the solvent volume under vacuum.
-
Isolate the crude product by filtration. Wash the solid with cold ethanol and then water to remove residual reagents and catalyst.
-
Recrystallize the crude solid from an appropriate solvent (e.g., ethanol/water mixture or DMF) to obtain the purified 3-Ethylquinoline-4-carboxylic acid. [10]
Data Summary: Impact of Reaction Conditions
The following table illustrates typical outcomes based on reaction parameters, synthesized from literature principles.
| Parameter | Condition A (Sub-optimal) | Condition B (Optimized) | Primary By-product |
| Temperature | 150°C, neat | 70°C, in Acetonitrile | Tar, Decarboxylated Product |
| Reagent Addition | All at once | Dropwise addition of Pyruvic Acid | Polymeric Tar |
| Catalyst | Conc. H₂SO₄ | BF₃·THF | Tar, Oxidized impurities |
| Typical Yield | < 30% | > 70% | - |
Note: Data is illustrative and based on general principles of quinoline synthesis. Actual results will vary. [5][7]
References
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Doebner–Miller reaction . Wikipedia. [Link]
-
Doebner reaction . Wikipedia. [Link]
-
Gould Jacobs Quinoline forming reaction . Biotage. [Link]
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Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent . MDPI. [Link]
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Doebner-Miller Reaction . SynArchive. [Link]
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Conrad–Limpach synthesis . Wikipedia. [Link]
-
Doebner-von Miller reaction . Semantic Scholar. [Link]
- Conrad-Limpach Reaction. Name Reactions in Organic Synthesis.
-
Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism . YouTube. [Link]
-
Conrad-Limpach Quinoline Synthesis . Scribd. [Link]
-
Conrad-Limpach reaction . ResearchGate. [Link]
-
Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives . Asian Journal of Chemistry. [Link]
-
A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones . National Institutes of Health (NIH). [Link]
-
The reaction of ethyl benzoylacetate with Ortho-substituted anilines . ResearchGate. [Link]
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase . National Institutes of Health (NIH). [Link]
-
Benzoylation of Ethyl Benzoylacetate in the Presence of Various Tertiary Amines . Journal of the American Chemical Society. [Link]
- Method for purifying quinolinecarboxylic acid derivative.
-
Condensation of benzaldehyde, aniline and ethylacetoacetate in different conditions . ResearchGate. [Link]
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Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction . ACS Publications. [Link]
-
The Claisen Condensation Reaction . Chemistry LibreTexts. [Link]
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Acetic acid, benzoyl-, ethyl ester . Organic Syntheses. [Link]
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Process for the preparation of a quinoline carboxylic acid . European Patent Office. [Link]
-
Pfitzinger reaction . Wikipedia. [Link]
-
The Pfitzinger Reaction. (Review) . ResearchGate. [Link]
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Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction . National Institutes of Health (NIH). [Link]
- Preparation method for quinoline-4-carboxylic acid derivative.
-
Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review . ResearchGate. [Link]
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Chemistry of Pfitzinger Synthesis . Scribd. [Link]
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Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants . ResearchGate. [Link]
-
A facile one-pot strategy to the synthesis of quinoline carboxylic acid derivatives of pyrazolo-carbazoles and azacarbazoles . Indian Academy of Sciences. [Link]
-
Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I . International Journal of Science and Research (IJSR). [Link]
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Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 3-Substituted Quinoline-4-Carboxylic Acids as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The quinoline ring system is a foundational scaffold in medicinal chemistry, integral to a wide array of therapeutic agents.[1][2] Among its derivatives, quinoline-4-carboxylic acids have emerged as a particularly fruitful area of investigation, demonstrating a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][3] This guide offers an in-depth, comparative analysis of the structure-activity relationships (SAR) of 3-substituted quinoline-4-carboxylic acids, with a primary focus on their application as anticancer agents, particularly as inhibitors of dihydroorotate dehydrogenase (DHODH).
The Critical Role of Substitution: A Focus on the 3-Position
While substitutions at various positions on the quinoline ring influence biological activity, the C-3 position presents a key site for modification that can significantly modulate potency and selectivity. This guide will dissect the causal relationships between the nature of the substituent at the 3-position and the resulting anticancer effects, supported by comparative experimental data.
A pivotal target for this class of compounds is dihydroorotate dehydrogenase (DHODH), the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway.[4] Inhibition of DHODH leads to pyrimidine depletion, arresting the cell cycle in the S-phase and thereby halting cancer cell proliferation.[4] The well-studied DHODH inhibitor, Brequinar, features a 3-methyl-quinoline-4-carboxylic acid core, highlighting the significance of this position.[5]
Comparative Analysis of 3-Position Substituents
The following sections compare the impact of different substituents at the 3-position on the biological activity of quinoline-4-carboxylic acids, primarily focusing on DHODH inhibition and cellular antiproliferative activity.
The Impact of a 3-Methyl Group
The introduction of a methyl group at the C-3 position has a pronounced effect on the activity of quinoline-4-carboxylic acid-based DHODH inhibitors. Experimental data consistently shows that the presence of a C-3 methyl group generally enhances potency.
Causality Behind the Enhancement:
-
Conformational Restriction: It is postulated that the 3-methyl group restricts the conformational freedom around the C2-biaryl bond. This pre-organizes the molecule into a more favorable conformation for binding to the DHODH active site, thus minimizing the entropic penalty upon binding.[4]
-
Improved Solubility: The C-3 methyl substituent can disrupt potential stacking interactions between the planar quinoline rings in aqueous solution, which can lead to improved solubility and bioavailability.[4]
Table 1: Comparative Activity of C-3 Methylated vs. Unsubstituted Quinoline-4-Carboxylic Acids as DHODH Inhibitors
| Compound ID | R1 (C-2 Substituent) | R2 (C-3 Substituent) | DHODH IC50 (µM) | HCT-116 IC50 (µM) | MIA PaCa-2 IC50 (µM) | Reference |
| 11 | Phenyl | H | 1.1 ± 0.3 | 21 ± 11 | 29 ± 14 | [4] |
| 32 | Phenyl | CH₃ | 0.81 ± 0.05 | 2.1 ± 0.6 | 6.2 ± 1.5 | [4] |
| 14 | 2-Pyridyl | H | 0.235 ± 0.11 | 5.13 ± 3.1 | 14.2 ± 7.3 | [4] |
| 34 | 2-Pyridyl | CH₃ | 0.040 ± 0.012 | 0.15 ± 0.06 | 0.25 ± 0.08 | [4] |
Data summarized from reference[4].
The Influence of 3-Hydroxy and 3-Amino Groups
While extensive comparative data from a single study is less common for 3-hydroxy and 3-amino analogs in the context of DHODH inhibition, their synthesis and biological activities have been explored in other areas, providing valuable SAR insights.
-
3-Hydroxy Derivatives: 3-Hydroxy-2-phenylcinchoninic acid has been noted for its antirheumatic effects.[6] In the realm of antioxidants, 2-aryl-3-hydroxyquinoline-4-carboxylic acids have been synthesized and evaluated, demonstrating that the presence of the hydroxyl group contributes to antioxidant activity.[6] The synthesis of these compounds is often achieved through the Pfitzinger reaction.[6]
-
3-Amino Derivatives: The 3-aminoquinoline-4-carboxylic acid scaffold is a versatile intermediate for creating more complex heterocyclic systems.[7] These derivatives have been investigated for a range of activities, including as kinase inhibitors in anticancer research.[7] The amino group provides a valuable handle for further chemical modifications to generate compound libraries for extensive SAR studies.[7]
A direct, quantitative comparison of the anticancer potency of 3-methyl, 3-hydroxy, and 3-amino analogs from a unified study would be a valuable contribution to the field. However, the existing literature suggests that small, non-bulky substituents at the C-3 position are generally well-tolerated and can be used to fine-tune the electronic and steric properties of the molecule to optimize interactions with the target enzyme.
Mechanistic Insights: Binding to DHODH
The binding of quinoline-4-carboxylic acid inhibitors to DHODH is a well-characterized interaction. A high-resolution co-crystal structure of a Brequinar analog with DHODH reveals the essential pharmacophore.[4]
-
The carboxylate at C-4 is crucial for activity, forming a salt bridge with a positively charged arginine residue (R136) and a potential hydrogen bond with a glutamine residue (Q47) in the active site.[4]
-
A bulky, hydrophobic substituent at the C-2 position is necessary to occupy a nonpolar pocket.[4]
-
The substituent at the C-3 position , such as a methyl group, appears to play a role in optimizing the orientation of the C-2 substituent for favorable interactions within this hydrophobic pocket.[4]
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- 7. benchchem.com [benchchem.com]
Comparative Guide to the Synthesis of 3-Ethylquinoline-4-carboxylic Acid: A Validation of a Novel One-Pot Approach
This guide provides a comprehensive analysis of synthetic strategies for 3-Ethylquinoline-4-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry and drug development. We will objectively compare a novel, efficient one-pot synthesis route against established methodologies like the Doebner and Pfitzinger reactions. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of substituted quinoline-4-carboxylic acids, focusing on yield, purity, scalability, and green chemistry principles.
Introduction: The Significance of the Quinoline-4-Carboxylic Acid Moiety
Quinoline and its derivatives are fundamental structural motifs found in a wide array of natural products and synthetic bioactive molecules.[1] Specifically, the quinoline-4-carboxylic acid core is a well-established pharmacophore, integral to compounds exhibiting diverse therapeutic properties, including antimalarial, anticancer, antibacterial, and anti-inflammatory activities.[1][2] The strategic placement of substituents on the quinoline ring, such as an ethyl group at the C3 position, is a critical aspect of drug design, modulating the compound's potency, selectivity, and pharmacokinetic profile.
Traditionally, the synthesis of these molecules has relied on classic named reactions that, while foundational, often present challenges such as harsh reaction conditions, low yields, toxic reagents, and laborious work-up procedures. This guide validates a modern, three-component "hydrogen-transfer" reaction, demonstrating its superiority as a robust and scalable alternative.
Established Synthesis Routes: A Critical Overview
Several classical methods have been developed for the synthesis of the quinoline core. Among the most prominent for generating quinoline-4-carboxylic acids are the Doebner and Pfitzinger reactions.
The Doebner Reaction
First described in 1887, the Doebner reaction is a three-component condensation of an aromatic amine (aniline), an aldehyde, and pyruvic acid.[3] This reaction convenes to form 2-substituted quinoline-4-carboxylic acids.
Mechanism & Limitations: The reaction proceeds through an initial condensation of the aniline and aldehyde to form a Schiff base, followed by a reaction with the enolate of pyruvic acid. Subsequent cyclization and dehydration/oxidation yield the final quinoline product. While versatile, the conventional Doebner reaction often suffers from low yields, particularly when using anilines bearing electron-withdrawing groups.[2][4] The reaction conditions, typically refluxing in ethanol, can be lengthy and energetically demanding.[2]
Caption: The streamlined Doebner Hydrogen-Transfer reaction pathway.
Performance Comparison: Traditional vs. Novel Synthesis Routes
The advantages of the novel Doebner hydrogen-transfer reaction become evident in a direct comparison with established methods. The following table summarizes key performance indicators based on published experimental data.
| Parameter | Traditional Doebner Reaction | Pfitzinger Reaction | Novel Doebner Hydrogen-Transfer |
| Typical Yield | Low to moderate (often <50% for electron-deficient anilines) [2] | Good to excellent [5] | Good to excellent (up to 82% for electron-deficient anilines) [2] |
| Reaction Time | Several hours to overnight | 12-48 hours [6] | ~24 hours (including dropwise addition) [2] |
| Temperature | Reflux (e.g., Ethanol, ~78 °C) [4] | Reflux (e.g., Ethanol/Water) [6] | Moderate (e.g., 65 °C) [2] |
| Substrate Scope | Limited for electron-deficient anilines [4] | Limited by base-sensitive functional groups on isatin [2] | Broad; effective for both electron-rich and electron-poor anilines [2] |
| Catalyst/Reagents | Acid or base catalysts, sometimes requiring external oxidants [3] | Strong base (e.g., KOH, NaOH) [6] | Lewis Acid (e.g., BF₃·THF) [2] |
| Scalability | Moderate; yields can drop on scale-up. | Moderate | Demonstrated high scalability (to 371g scale with 82% yield) [2] |
| Green Chemistry | High energy input; potentially toxic solvents. | Use of strong base; often requires aqueous work-up. | Milder conditions; one-pot procedure reduces waste. |
Experimental Protocol: Validation of the Novel Route for 3-Ethylquinoline-4-carboxylic Acid
This section provides a self-validating protocol for the synthesis of 3-Ethylquinoline-4-carboxylic acid, adapted from the novel Doebner hydrogen-transfer methodology. The key adaptation is the use of propanal as the aldehyde component and α-ketobutyric acid in place of pyruvic acid to introduce the ethyl group at the C3 position and the carboxylic acid at the C4 position, respectively.
Materials:
-
Aniline (9.3 g, 100 mmol)
-
Propanal (7.0 g, 120 mmol)
-
α-Ketobutyric acid (12.25 g, 120 mmol)
-
Boron trifluoride tetrahydrofuran complex (BF₃·THF) (1 M solution in THF, 50 mL, 50 mmol)
-
Acetonitrile (MeCN), Anhydrous
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
Experimental Workflow:
Caption: Step-by-step workflow for the novel synthesis.
Procedure:
-
Reactor Setup: To a 500 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add aniline (9.3 g, 100 mmol), propanal (7.0 g, 120 mmol), and anhydrous acetonitrile (60 mL).
-
Catalyst Addition: Add the BF₃·THF solution (50 mL, 50 mmol) to the reaction mixture.
-
Heating: Heat the mixture to 65 °C with stirring.
-
Substrate Addition: Prepare a solution of α-ketobutyric acid (12.25 g, 120 mmol) in anhydrous acetonitrile (100 mL). Add this solution dropwise to the reaction mixture over a period of 3 hours using the dropping funnel.
-
Causality Note: Slow addition is critical to control the reaction rate, manage exotherms, and minimize the formation of side products from the self-condensation of the keto acid.
-
-
Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 65 °C for an additional 21 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (200 mL) and transfer to a separatory funnel. Wash with saturated sodium bicarbonate solution (2 x 100 mL).
-
Isolation: Combine the aqueous layers. The product, being a carboxylic acid, is extracted into the basic aqueous phase as its sodium salt.
-
Precipitation: Cool the combined aqueous layer in an ice bath and acidify to approximately pH 4 by the slow addition of 2M hydrochloric acid. A solid precipitate should form.
-
Trustworthiness Check: The formation of a precipitate upon acidification is a key validation step, confirming the synthesis of the desired carboxylic acid.
-
-
Final Product Collection: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-Ethylquinoline-4-carboxylic acid.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy.
Conclusion
The novel Doebner hydrogen-transfer reaction represents a significant advancement in the synthesis of quinoline-4-carboxylic acids. Its broad substrate compatibility, operational simplicity, mild conditions, and demonstrated scalability make it a superior alternative to traditional methods like the Doebner and Pfitzinger reactions. [2]For the synthesis of 3-Ethylquinoline-4-carboxylic acid and its analogs, this one-pot, three-component approach offers a more efficient, reliable, and "green" pathway, aligning with the modern demands of pharmaceutical and chemical research.
References
-
Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. ACS Publications. Retrieved from [Link]
-
Nakayama, K., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, ACS Publications. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2021). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. NIH. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications. Retrieved from [Link]
-
RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. Retrieved from [Link]
-
MDPI. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]
-
Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved from [Link]
-
Journal of the American Chemical Society. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Retrieved from [Link]
-
Asian Journal of Chemistry. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Retrieved from [Link]
-
ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Retrieved from [Link]
-
Moroccan Journal of Heterocyclic Chemistry. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Retrieved from [Link]
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A Head-to-Head Comparison: 3-Ethylquinoline-4-carboxylic Acid and Its Methyl Ester in Drug Discovery
In the landscape of medicinal chemistry, the quinoline scaffold represents a cornerstone of pharmacologically active compounds, demonstrating a vast spectrum of biological activities including antimicrobial, antitumor, and anti-inflammatory properties.[1][2] Among its derivatives, quinoline-4-carboxylic acids are of particular interest, with the carboxylic acid moiety often acting as a critical pharmacophore.[3] This guide provides a head-to-head comparison of 3-Ethylquinoline-4-carboxylic acid and its corresponding methyl ester, delving into their synthesis, physicochemical characteristics, and biological implications. This analysis aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to select the appropriate molecule for their specific therapeutic applications.
Molecular Profiles at a Glance
The primary structural difference between the two molecules is the functional group at the 4-position: a carboxylic acid versus a methyl ester. This seemingly minor modification dramatically influences their physicochemical properties, which in turn dictates their behavior in biological systems.
| Property | 3-Ethylquinoline-4-carboxylic acid | 3-Ethylquinoline-4-carboxylic acid methyl ester |
| Molecular Formula | C₁₂H₁₁NO₂ | C₁₃H₁₃NO₂ |
| Molecular Weight | 201.22 g/mol | 215.25 g/mol |
| Appearance | Typically an off-white to pale yellow solid[4] | Data not available; likely a solid or oil |
| Predicted XlogP | 2.5[5] | ~3.0 (Estimated increase due to esterification) |
| Key Feature | Acidic proton, potential for H-bonding and salt bridge formation | Increased lipophilicity, acts as a potential prodrug |
Synthesis and Strategic Interconversion
The synthetic pathways to 3-Ethylquinoline-4-carboxylic acid and its methyl ester are intrinsically linked. The carboxylic acid is typically synthesized first, followed by esterification. The ester can also be hydrolyzed back to the parent acid. The choice of reaction conditions is critical, particularly due to the steric hindrance presented by the ethyl group at the C3 position.
Synthesis of the Parent Acid
The Pfitzinger reaction is a classical and effective method for synthesizing quinoline-4-carboxylic acids.[6] It involves the condensation of isatin with a carbonyl compound containing an α-methylene group—in this case, 1-phenylbutan-2-one would be an appropriate precursor for the 3-ethyl substitution, though the specific synthesis of the title compound is not detailed in the provided literature. A general representation is outlined below.
Caption: Prodrug strategy: The lipophilic methyl ester crosses the cell membrane and is hydrolyzed to the active carboxylic acid.
Experimental Protocols
Protocol 1: Synthesis via Steglich Esterification
[7] This protocol describes the conversion of 3-Ethylquinoline-4-carboxylic acid to its methyl ester.
-
Preparation: Dissolve 3-Ethylquinoline-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add methanol (1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Coupling: Slowly add a solution of dicyclohexylcarbodiimide (DCC, 1.1 eq) in DCM to the cooled mixture.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 4-6 hours.
-
Workup: Monitor the reaction by TLC. Upon completion, filter off the precipitated dicyclohexylurea (DCU).
-
Extraction: Wash the filtrate sequentially with 5% HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay
[8] This protocol quantifies a compound's ability to inhibit the DHODH enzyme.
-
Preparation: Prepare stock solutions of the test compounds (3-Ethylquinoline-4-carboxylic acid and its methyl ester) in DMSO.
-
Reaction Mixture: In a 96-well plate, add the assay buffer, recombinant human DHODH enzyme, and the necessary cofactor (e.g., decylubiquinone).
-
Compound Addition: Add the test compounds at various concentrations to the wells. Include a control group with DMSO only.
-
Initiation: Initiate the reaction by adding the substrate, dihydroorotate.
-
Measurement: The reaction progress is monitored by coupling the reduction of decylubiquinone to the reduction of a chromogenic substrate, 2,6-dichloroindophenol (DCIP). Measure the decrease in absorbance at 600 nm over time using a plate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion and Strategic Recommendations
The comparison between 3-Ethylquinoline-4-carboxylic acid and its methyl ester is a classic case study in drug design, highlighting the profound impact of a single functional group.
-
3-Ethylquinoline-4-carboxylic acid should be prioritized when direct interaction with the target protein via the carboxylate is known or hypothesized to be essential for activity. Its superior aqueous solubility at physiological pH may also be advantageous for certain formulations, although this can be a detriment to cell permeability.
-
3-Ethylquinoline-4-carboxylic acid methyl ester is the superior choice when the parent acid suffers from poor membrane permeability. It serves as a more lipophilic prodrug that can effectively deliver the active carboxylic acid into the cellular environment. This strategy is particularly valuable for targeting intracellular enzymes or receptors.
Ultimately, the decision of which compound to advance depends on the specific therapeutic target and the desired pharmacological profile. A thorough evaluation, including in vitro enzyme assays, cell-based permeability and cytotoxicity assays, and in vivo pharmacokinetic studies, is essential to validate the chosen strategy.
References
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- PubChemLite. (n.d.). 3-ethylquinoline-4-carboxylic acid (C12H11NO2).
- Al-Ostath, A., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed.
- Al-Ostath, A., et al. (2024). Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. ResearchGate.
- (Author not specified). (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. NIH.
- Tanimoto, H., et al. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central.
- (Author not specified). (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub.
- (Author not specified). (n.d.). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. PubMed.
- (Author not specified). (n.d.). Quinoline-4-carboxylic acid | Solubility of Things. Solubility of Things.
- Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate.
- Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed.
- (Author not specified). (2025). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. ResearchGate.
- Lahna, O., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry.
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3-Ethylquinoline-4-carboxylic Acid
For researchers and scientists in the fast-paced world of drug development, the lifecycle of a chemical intermediate like 3-Ethylquinoline-4-carboxylic acid extends beyond the reaction vessel. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of 3-Ethylquinoline-4-carboxylic acid, ensuring that your commitment to excellence continues through the final disposition of all laboratory materials.
Understanding the Compound: Hazard Profile of 3-Ethylquinoline-4-carboxylic Acid
Before initiating any disposal protocol, a thorough understanding of the chemical's hazard profile is paramount. 3-Ethylquinoline-4-carboxylic acid and its structural analogs are classified as hazardous materials. While specific toxicity data may be limited, the available Safety Data Sheets (SDS) for similar quinoline carboxylic acids indicate several key hazards that must inform our disposal strategy.
Key Hazard Considerations:
-
Skin and Eye Irritation: The compound is presumed to be an irritant upon contact with skin and eyes.[1][2]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system.[3]
-
Aquatic Toxicity: While specific data is not always available, quinoline derivatives can be harmful to aquatic life, making it imperative to prevent release into the environment.[1][4]
-
Combustion Hazards: During a fire, thermal decomposition may produce toxic gases, including carbon oxides and nitrogen oxides.[1]
This hazard profile dictates that 3-Ethylquinoline-4-carboxylic acid must be treated as hazardous waste . Under no circumstances should it be disposed of down the drain or in standard municipal trash.[1][5]
The Disposal Workflow: A Step-by-Step Procedural Guide
The following protocol outlines the necessary steps for the safe handling and disposal of 3-Ethylquinoline-4-carboxylic acid waste. This workflow is designed to ensure compliance with major regulatory frameworks, such as those established by the Environmental Protection Agency (EPA) in the United States.
Step 1: Personal Protective Equipment (PPE) – Your First Line of Defense
Before handling any waste materials, don the appropriate PPE to mitigate exposure risks.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or punctures before use.[5]
-
Eye Protection: Use chemical splash goggles or a face shield to protect against accidental splashes.[5][6]
-
Body Protection: A standard laboratory coat is required. For larger quantities of waste, consider a chemical-resistant apron.
-
Respiratory Protection: If there is a risk of generating dust, especially when handling solid waste, a NIOSH-approved particulate respirator (e.g., N95) should be used. All work with powdered forms of the chemical should be conducted within a certified chemical fume hood.[5]
Step 2: Waste Characterization and Segregation
Properly identifying and segregating chemical waste is a cornerstone of safe disposal. This prevents dangerous reactions and ensures the waste is routed to the correct disposal facility.
-
Identify the Waste Stream: 3-Ethylquinoline-4-carboxylic acid waste is classified as a non-halogenated organic solid.
-
Segregate Waste Types:
-
Solid Waste: This includes unused or expired 3-Ethylquinoline-4-carboxylic acid, contaminated weigh boats, filter papers, and contaminated PPE (gloves, wipes, etc.).
-
Liquid Waste: This includes solutions containing dissolved 3-Ethylquinoline-4-carboxylic acid and solvent rinses from decontaminating glassware. Note that the solvent used will also need to be considered in the waste characterization.
-
Contaminated Sharps: Any needles, scalpels, or other sharp implements contaminated with the chemical must be disposed of in a designated sharps container.
-
Causality: Segregating waste is crucial because different types of hazardous waste require different disposal methods. Mixing incompatible waste streams can lead to chemical reactions, fires, or explosions, and complicates the disposal process for your institution's Environmental Health and Safety (EHS) office.
Step 3: Containerization – Secure and Compliant Packaging
All hazardous waste must be collected in appropriate, sealed containers.
-
Container Selection: Use containers that are compatible with the chemical waste. For 3-Ethylquinoline-4-carboxylic acid (solid), a high-density polyethylene (HDPE) pail or a securely sealed plastic bag within a rigid outer container is suitable. For liquid waste, use a sealable, chemical-resistant bottle.
-
Labeling: This is a critical and often overlooked step. All waste containers must be clearly labeled with the words "Hazardous Waste" . The label must also include:
-
The full chemical name: "3-Ethylquinoline-4-carboxylic acid" (avoiding abbreviations).
-
The approximate quantity or concentration.
-
The date accumulation started.
-
The associated hazards (e.g., "Irritant").
-
-
Container Management:
-
Keep containers closed at all times except when adding waste.
-
Do not overfill containers. Leave at least 10% headspace to allow for expansion.
-
Store waste containers in a designated, well-ventilated satellite accumulation area away from general laboratory traffic.
-
Step 4: Decontamination of Glassware and Surfaces
Any equipment or surfaces that have come into contact with 3-Ethylquinoline-4-carboxylic acid must be thoroughly decontaminated.
-
Procedure: Rinse all glassware and surfaces with a suitable solvent (e.g., ethanol or acetone), followed by a thorough wash with soap and water.
-
Rinsate Collection: The initial solvent rinse must be collected and disposed of as liquid hazardous waste.[6] Do not pour this rinsate down the drain.[5]
Step 5: Final Disposal – Coordination with EHS
The final step is the transfer of the properly containerized and labeled waste to your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Consult Institutional Guidelines: Every research institution has specific procedures for hazardous waste pickup and disposal. Consult your EHS office for their protocols and schedule.
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 3-Ethylquinoline-4-carboxylic acid.
Caption: Disposal workflow for 3-Ethylquinoline-4-carboxylic acid.
Regulatory Framework: Adherence to EPA Guidelines
The disposal of 3-Ethylquinoline-4-carboxylic acid is governed by the Resource Conservation and Recovery Act (RCRA), administered by the EPA. Chemical waste generators must determine if their waste is classified as hazardous.[7] The guidelines for this classification are detailed in Title 40 of the Code of Federal Regulations (CFR), Part 261.[7][8] By following the procedures outlined in this guide, you ensure that you are in compliance with these federal standards, as well as state and local regulations, which may be even more stringent.[7]
Summary of Disposal Best Practices
| Action | Rationale | Key Requirements |
| Wear PPE | To prevent skin/eye contact and inhalation of dust. | Chemical-resistant gloves, splash goggles, lab coat. Respirator for solids. |
| Segregate Waste | To prevent hazardous reactions and ensure proper disposal routing. | Separate solid, liquid, and sharp waste streams. |
| Use Labeled Containers | For clear identification and regulatory compliance. | Label with "Hazardous Waste," full chemical name, and start date. |
| Decontaminate | To ensure a safe work environment and prevent cross-contamination. | Collect initial solvent rinse as hazardous waste. |
| Consult EHS | For final disposal in accordance with institutional and legal requirements. | Follow your institution's specific protocols for waste pickup. |
By integrating these procedures into your standard laboratory operations, you uphold the highest standards of safety and environmental responsibility. Proper chemical disposal is a shared responsibility that protects you, your colleagues, and the community.
References
-
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency. [Link]
-
Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
Hazardous Waste Listings. U.S. Environmental Protection Agency. [Link]
-
EPA Hazardous Waste Codes. U.S. Environmental Protection Agency. [Link]
-
EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk. [Link]
-
Occupational Safety and Health Administration (OSHA) Method PV2123. OSHA. [Link]
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1926.55 - Gases, vapors, fumes, dusts, and mists. Occupational Safety and Health Administration. [Link]
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1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]
Sources
A Comprehensive Guide to the Safe Handling of 3-Ethylquinoline-4-carboxylic Acid
As researchers and scientists at the forefront of drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. This guide provides essential, in-depth information on the proper handling of 3-Ethylquinoline-4-carboxylic acid, ensuring both your safety and the validity of your experimental outcomes. The protocols outlined below are designed to be a self-validating system, grounded in established safety standards and the specific chemical properties of this compound.
Understanding the Risks: Hazard Profile of 3-Ethylquinoline-4-carboxylic Acid
3-Ethylquinoline-4-carboxylic acid is classified under the Globally Harmonized System (GHS) with the following hazards:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation if inhaled.[1]
These classifications necessitate a stringent approach to personal protective equipment and handling procedures to mitigate the risk of exposure.
Part 1: Essential Personal Protective Equipment (PPE)
A multi-layered PPE strategy is fundamental for preventing accidental exposure. The selection of appropriate PPE is contingent on the nature of the work being performed.
Core PPE Requirements
| Equipment | Specification | Purpose | Protection Level |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a crucial barrier against direct skin contact.[2] It is imperative to inspect gloves for any signs of degradation or punctures before each use.[2] | Primary |
| Eye Protection | Chemical Splash Goggles | Protects eyes from accidental splashes of solutions or contact with airborne powder.[2] | Primary |
| Respiratory Protection | N95 (or higher) Particulate Respirator or an Air-purifying respirator with organic vapor cartridges | An N95 respirator is essential when handling the solid, powdered form to prevent the inhalation of dust particles.[2] For handling solutions, particularly when vapors may be generated, an air-purifying respirator with organic vapor cartridges is recommended.[2] | Task-Dependent |
| Body Protection | Laboratory Coat and Chemical-resistant Apron | A laboratory coat protects the skin and personal clothing from contamination.[2] A chemical-resistant apron is recommended when handling larger quantities or when there is a significant risk of splashing.[2] | Primary & Secondary |
| Face Protection | Face Shield | To be worn over chemical splash goggles when there is a high risk of splashes, such as during bulk transfers or vigorous reactions.[2] | Secondary |
Part 2: Operational and Disposal Plans
Adherence to a systematic workflow is critical for minimizing risk and ensuring the integrity of your research.
Step-by-Step Safe Handling Protocol
-
Preparation:
-
Donning PPE: Before entering the designated handling area, put on a laboratory coat, nitrile or neoprene gloves, and chemical splash goggles.
-
Work Area Preparation: All work with 3-Ethylquinoline-4-carboxylic acid should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2] Ensure that an eyewash station and safety shower are readily accessible.[3]
-
-
Handling the Compound:
-
Weighing: When weighing the solid compound, do so in a fume hood to minimize the risk of inhaling dust particles.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing. If the solvent is volatile, the use of an air-purifying respirator with organic vapor cartridges may be necessary.[2]
-
Experimental Procedures: Maintain a safe distance from ongoing reactions and use appropriate shielding. Direct contact with the substance should be avoided at all times.
-
-
Cleanup and Disposal:
-
Decontamination: All glassware and surfaces that have come into contact with 3-Ethylquinoline-4-carboxylic acid should be decontaminated with an appropriate solvent and then washed thoroughly.
-
Waste Disposal: Dispose of all waste, including contaminated PPE and cleaning materials, in a designated hazardous waste container.[1][4] Ensure the container is properly labeled in accordance with your institution's and local regulations. Do not let the product enter drains, other waterways, or soil.[1]
-
PPE Removal: Remove PPE in the designated area to prevent the spread of contamination. Single-use items should be disposed of in the hazardous waste container.
-
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][5][6] If skin irritation occurs, seek medical advice.[1][5][6]
-
Eye Contact: Rinse cautiously with water for several minutes.[1][5][6] Remove contact lenses, if present and easy to do. Continue rinsing.[1][5][6] If eye irritation persists, get medical advice/attention.[1][5][6]
-
Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing.[1][5][6] Call a poison center or doctor if you feel unwell.[1][5][6]
-
Ingestion: Rinse mouth and seek immediate medical attention.[4][7]
Visualizing the Safety Workflow
The following diagram illustrates the standard workflow for handling 3-Ethylquinoline-4-carboxylic acid, integrating key safety checkpoints.
Caption: A step-by-step workflow for the safe handling of 3-Ethylquinoline-4-carboxylic acid.
By integrating these safety and logistical measures into your daily laboratory practice, you can handle 3-Ethylquinoline-4-carboxylic acid with confidence, ensuring a secure environment for your research endeavors.
References
- Benchchem. Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid.
- AK Scientific, Inc. 3-Ethylquinoline-4-carboxylic acid Safety Data Sheet.
- AK Scientific, Inc. Quinoline-4-carboxylic acid Safety Data Sheet.
- AK Scientific, Inc. 6-Ethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid Safety Data Sheet.
- Fisher Scientific. SAFETY DATA SHEET.
- Sigma-Aldrich. SAFETY DATA SHEET.
- OSHA. Acetic and Formic Acids in Workplace Atmospheres.
- University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
- Fisher Scientific. SAFETY DATA SHEET.
- Sigma-Aldrich. SAFETY DATA SHEET.
- TCI Chemicals. SAFETY DATA SHEET.
- Techno PharmChem. QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
- PubChem. 3-Hydroxyquinoline-4-carboxylic acid.
- OSHA. Acid and Caustic Solutions.
- eCFR. 40 CFR 721.11757 -- Carboxylic acid, reaction products with metal hydroxide, inorganic dioxide and metal (generic).
- Cole-Parmer. Material Safety Data Sheet.
- Fisher Scientific. SAFETY DATA SHEET.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
